4-(Dimethylamino)benzenecarbothioamide
Description
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Properties
IUPAC Name |
4-(dimethylamino)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDGXAMTXINAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197050 | |
| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-69-6 | |
| Record name | 4-(Dimethylamino)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)benzenecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical properties of 4-(Dimethylamino)benzenecarbothioamide
Technical Whitepaper: 4-(Dimethylamino)benzenecarbothioamide
Executive Summary 4-(Dimethylamino)benzenecarbothioamide (CAS: 4714-69-6), frequently referred to as 4-(dimethylamino)thiobenzamide, is a pivotal organosulfur building block in medicinal chemistry.[1][2] Distinguished by its electron-rich para-dimethylamino substituent, this compound exhibits enhanced nucleophilicity at the sulfur atom compared to unsubstituted thiobenzamides.[1][2] It serves as a critical intermediate in the synthesis of thiazole-based pharmacophores, photosensitive dyes, and transition metal chelators.[2] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, tailored for application scientists and drug development professionals.
Molecular Architecture & Physicochemical Profile[1][2][3]
The molecule features a thioamide moiety conjugated to a phenyl ring, which is further activated by a strong electron-donating dimethylamino group at the para position.[2] This "push-pull" electronic system significantly influences its stability, melting point, and reactivity.[2]
Electronic Structure & Resonance
The dimethylamino group acts as a strong
-
High Melting Point: The significant dipolar character leads to strong intermolecular stacking and dipole-dipole interactions, resulting in a melting point (241–245 °C) substantially higher than its oxygen analogue, 4-(dimethylamino)benzamide (164 °C).[1][2]
-
Enhanced Sulfur Nucleophilicity: The sulfur atom bears a significant partial negative charge, making it highly reactive toward alkyl halides (Hantzsch cyclization) and soft metal ions (Cu, Zn, Pt).[1]
Key Physicochemical Data
| Property | Value / Description | Source |
| IUPAC Name | 4-(Dimethylamino)benzenecarbothioamide | [1] |
| CAS Number | 4714-69-6 | [1][2] |
| Molecular Formula | C | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Melting Point | 241 – 245 °C | [1][3] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Soluble in DMSO, DMF, Methanol.[1][2][3] Aqueous solubility is pH-dependent (soluble in dilute acids due to amine protonation).[1][2] | [1] |
| pKa (Est.) | ~5.0 (dimethylamino group), ~12.5 (thioamide NH) | [Derived] |
Synthetic Pathways & Optimization
While thionation of amides using Lawesson’s reagent is a standard route, the Kindler Thioamide Synthesis is often preferred for this substrate due to the ready availability of 4-(dimethylamino)benzaldehyde (Ehrlich’s reagent) and the avoidance of malodorous phosphorus byproducts.[1][2]
Protocol: Modified Kindler Synthesis
This method couples the aldehyde, an amine (often morpholine or dimethylamine generated in situ), and elemental sulfur.[1]
Reagents:
-
Elemental Sulfur (
, 1.5 eq)[1] -
Morpholine (2.0 eq) or DMF (as solvent and amine source)[1]
-
Catalyst:
-TsOH (optional, 5 mol%)[1][2]
Workflow:
-
Charging: Combine aldehyde, sulfur, and amine in a round-bottom flask.
-
Reflux: Heat the mixture (typically 110–130 °C) for 4–6 hours. The reaction proceeds via an in situ enamine or imine intermediate which undergoes sulfuration.[1][2]
-
Hydrolysis (if using Morpholine): If a thioamide derivative is not the final target, the intermediate morpholino-thiocarbonyl species can be hydrolyzed; however, for the primary thioamide, using
or specific amine exchange conditions is required.[1][2] -
Purification: The product precipitates upon cooling or addition of water.[1][2] Recrystallize from ethanol/water to yield yellow needles.[1][2]
Mechanistic Visualization
The following diagram illustrates the Kindler reaction pathway, highlighting the formation of the transient thioacyl intermediate.
Figure 1: Simplified mechanism of the Kindler Thioamide Synthesis converting the aldehyde to the thioamide via an imine intermediate.[1][2]
Chemical Reactivity & Functionalization[1][2]
The reactivity of 4-(dimethylamino)benzenecarbothioamide is dominated by the sulfur atom's nucleophilicity.[1][2]
Hantzsch Thiazole Synthesis
This is the primary application in drug discovery.[1][2] The thioamide reacts with
-
Utility: Access to 2-(4-dimethylaminophenyl)thiazoles, which are potent fluorophores and privileged scaffolds in kinase inhibitors.[1][2]
Metal Complexation
The "soft" sulfur and the thioamide nitrogen allow for bidentate coordination (S, N) with transition metals.[1]
-
Complexes: Forms stable chelates with Cu(II), Ni(II), and Pt(II).[1]
-
Application: These complexes are investigated for non-linear optical (NLO) properties and as specific sensors for heavy metals due to the charge-transfer transitions initiated by the dimethylamino group.[1][2]
Desulfurization
Treatment with Raney Nickel or strong oxidants (
Analytical Characterization
To validate the synthesis of 4-(dimethylamino)benzenecarbothioamide, the following spectroscopic signatures are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| FT-IR | 3150–3350 cm | |
| FT-IR | 1100–1200 cm | |
| 1H NMR | Broad singlets ( | |
| 1H NMR | Singlet (6H), | |
| 13C NMR | Thiocarbonyl ( |
References
-
Fisher Scientific. (n.d.).[1][2] 4-(Dimethylamino)thiobenzamide, 97%.[1][2][4] Retrieved January 29, 2026, from [Link][1]
-
National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary for CID 816768, 4-(Dimethylamino)benzenecarbothioamide. PubChem.[1][2][3][4][5] Retrieved January 29, 2026, from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1][2] Kindler Thioamide Synthesis. Retrieved January 29, 2026, from [Link]
Sources
- 1. 4-(Dimethylamino)benzaldehyde thiosemicarbazone | C10H14N4S | CID 6436743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxythiobenzamide | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)thiobenzamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. 4-Aminothiobenzamide 97 4714-67-4 [sigmaaldrich.com]
Technical Guide: Structure Elucidation of 4-(Dimethylamino)benzenecarbothioamide
Executive Summary
Compound: 4-(Dimethylamino)benzenecarbothioamide
CAS: 2227-79-4 (Generic Thiobenzamide ref) / Specific derivative often custom synthesized.[1][2][3]
Molecular Formula:
This guide details the structural characterization of 4-(Dimethylamino)benzenecarbothioamide, a "push-pull" thioamide system.[1][3] The molecule features a strong electron-donating dimethylamino group para to an electron-withdrawing thioamide moiety.[1][2][3] This electronic arrangement creates significant resonance contributions, affecting bond orders, rotational barriers, and spectroscopic signatures.[3][4] This document outlines the step-by-step elucidation workflow, from synthesis verification to 3D crystallographic confirmation.
Part 1: Synthetic Pathway & Purity Verification[4]
Before structural elucidation, the origin of the sample must be established to rule out synthetic byproducts (e.g., unreacted amide or Lawesson’s reagent residues).[1][3][4]
Synthesis via Thionation
The most reliable route for high-purity analysis is the thionation of 4-(dimethylamino)benzamide using Lawesson’s Reagent (LR).[1][3]
-
Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1][3][4][6]
-
Mechanism: The carbonyl oxygen is replaced by sulfur via a four-membered thiaoxaphosphetane intermediate.[1][2][3]
Purity Metrics (The "Go/No-Go" Step)
Do not proceed to NMR/MS without passing these gates:
-
TLC: Mobile phase Hexane:EtOAc (3:1). The thioamide is typically less polar (higher
) than the corresponding amide due to the weaker H-bond acceptor capability of sulfur compared to oxygen.[1][3] -
Melting Point: Expect a sharp range (typically >200°C due to dipolar stacking, though specific polymorphs vary).[1][2][3][4] Broad ranges indicate sulfur oligomers.[1][2][3]
Part 2: Spectroscopic Characterization (IR & UV-Vis)
The substitution of Oxygen (Amide) for Sulfur (Thioamide) drastically alters the vibrational fingerprint.[1][3]
Infrared Spectroscopy (FT-IR)
The diagnostic challenge is that the
| Functional Group | Wavenumber ( | Assignment & Notes |
| N-H Stretch | Doublet (Asymmetric/Symmetric | |
| Aromatic C-H | Weak intensity.[1][2][3] | |
| Aliphatic C-H | Methyl groups on the N-terminal.[1][2][3] | |
| Thioamide I | Mixed mode: | |
| Thioamide II | Critical Diagnostic. Mixed mode with significant | |
| C=S Stretch | Often appears as a medium band, much lower than |
Causality: The
Part 3: Nuclear Magnetic Resonance (NMR)
NMR provides the skeletal connectivity.[1][2][3] The "push-pull" nature of the molecule leads to restricted rotation, often visible in the spectrum.[3]
H NMR (Proton)
Solvent: DMSO-d6 (Required for solubility and to prevent H-deuterium exchange of the amide protons).[1]
| Proton Environment | Shift ( | Multiplicity | Integration | Structural Insight |
| Singlet (s) | 6H | Equivalent methyl groups.[1][2][3] | ||
| Aromatic (H3/H5) | Doublet (d) | 2H | Ortho to | |
| Aromatic (H2/H6) | Doublet (d) | 2H | Ortho to | |
| Broad Singlet | 1H | Restricted Rotation. H-bonded proton.[1][2][3] | ||
| Broad Singlet | 1H | Anti-proton.[1][2][3] Distinct from H(A) due to high rotational barrier of C-N bond.[1][2][3] |
The Rotational Barrier: Unlike amides, the resonance form
C NMR (Carbon)
The definitive proof of thionation lies in the carbonyl/thiocarbonyl shift.[1][3]
Part 4: Mass Spectrometry (MS)
Fragmentation Pattern (EI-MS)[1][3]
-
Molecular Ion (
): m/z 180.[1][2][3] Strong, stable radical cation due to the aromatic system.[2][3][4] -
Isotope Pattern: Look for the M+2 peak.[1][2][3] Sulfur-34 has a natural abundance of ~4.2%.[1][2][3] An M+2 peak intensity of ~4-5% relative to the molecular ion confirms the presence of one Sulfur atom.[1][3]
-
Base Peak: Often the loss of the thioamide group or fragmentation of the dimethylamino moiety.[1][3]
Part 5: X-Ray Crystallography (3D Confirmation)[1][3][4]
While spectroscopy infers structure, XRD confirms the stereochemistry and intermolecular forces.[3][4]
Crystal Habit & Preparation[2][3]
-
Method: Slow evaporation from Ethanol/Dichloromethane.[1][2][3]
-
Space Group: Typically Monoclinic (
) or Triclinic ( ).[1][3][4]
Key Structural Metrics[2][7]
-
Planarity: The molecule is expected to be nearly planar.[1][2][3][7] The resonance interaction between the
donor and the acceptor forces the benzene ring and the thioamide group into the same plane to maximize orbital overlap.[3] -
Bond Lengths:
-
H-Bonding: Thioamides form Centrosymmetric Dimers (
motif) in the solid state.[1][2][3] Two molecules pair up via hydrogen bonds.[1][2][3][7]
Part 6: Visualization of the Workflow
Caption: Logical workflow for the structural elucidation of thioamides, moving from bulk purity to atomic-level resolution.
Part 7: Pharmacological & Research Implications[2][3][4]
Understanding this structure is vital for drug development researchers:
-
Isosteres: Thioamides are isosteres of amides but possess higher lipophilicity (LogP) and resistance to enzymatic hydrolysis (proteases).[1][2][3][8]
-
Metabolites: In vivo, thioamides can be oxidized to sulfines (
) or desulfurated back to amides.[1][2][3][4] The electron-rich group makes this molecule a potential substrate for oxidative metabolic pathways.[1][2][3] -
Chelation: The sulfur atom is a "soft" donor, making this compound a potential ligand for soft metals (Cu, Ag) in biological systems, distinct from the "hard" oxygen of the amide.[1][3][4]
References
-
Thionation Methodology: Ozturk, T., Ertas, E., & Mert, O. (2007).[1][3][4] Use of Lawesson’s Reagent in Organic Syntheses.[1][2][3][9] Chemical Reviews, 107(11), 5210–5278.[1][3][4] Link[1][3][4]
-
Thioamide Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (General Reference for Thioamide IR/NMR shifts).
-
Crystallographic Data (Thiobenzamides): Allen, F. H. (2002).[1][2][3][4] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1][3] Acta Crystallographica Section B, 58(3), 380-388.[1][3][4] (Search Ref: Thiobenzamide derivatives). Link
-
Resonance & Rotational Barriers: Wiberg, K. B., & Rush, D. J. (2005).[1][3][4] Thioamides: Rotational Barriers and Solvation Effects.[1][2][3] Journal of the American Chemical Society, 127(20), 7212-7219.[1][3][4] Link[1][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiobenzamide | C7H7NS | CID 683563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of 4-(Dimethylamino)benzenecarbothioamide
[1]
Executive Summary
The solubility profile of 4-(Dimethylamino)benzenecarbothioamide (CAS: 1134-94-7) is a critical parameter governing its utility as a precursor in the synthesis of thiazole-based pharmacophores and as a chelating agent in analytical chemistry.[1] This guide provides a rigorous technical framework for determining, modeling, and optimizing the solubility of this compound. Unlike simple amides, the presence of the electron-donating dimethylamino group and the thiocarbonyl moiety introduces complex solute-solvent interactions, necessitating a thermodynamic approach to solubility profiling.
Physicochemical Characterization
Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | -- | |
| Molecular Weight | 180.27 g/mol | Moderate MW facilitates dissolution in organic media.[1] |
| Functional Groups | Thioamide ( | Thioamide: H-bond donor/acceptor.[1] Dimethylamino: Lipophilic, weak base.[1] |
| pKa (Predicted) | ~3.5 - 4.2 (Amino group) | pH-dependent solubility in aqueous buffers.[1] |
| LogP (Predicted) | ~1.3 - 1.8 | Moderate lipophilicity; prefers organic solvents over pure water.[1] |
Solute-Solvent Interaction Mechanisms[1][2]
The solubility of 4-(Dimethylamino)benzenecarbothioamide is governed by the competition between crystal lattice energy and solvation enthalpy.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solvation occurs via Hydrogen Bonding. The thioamide protons (
) act as donors to the solvent oxygen, while the solvent protons interact with the thiocarbonyl sulfur and the dimethylamino nitrogen. -
Polar Aprotic Solvents (e.g., DMSO, DMF): These are typically the most effective solvents. They disrupt the crystal lattice via strong dipole-dipole interactions without competing for proton donation, effectively solvating the polar thioamide core.
-
Non-Polar Solvents (e.g., Hexane): Solubility is minimal due to the inability of the solvent to overcome the strong dipole-dipole interactions holding the crystal lattice together.
Visualization: Solvation Mechanism
Figure 1: Mechanistic pathways for dissolution in protic vs. aprotic solvents.
Experimental Protocol: Saturation Shake-Flask Method
To generate accurate solubility data (mole fraction,
Materials Required[1][3]
-
Solute: 4-(Dimethylamino)benzenecarbothioamide (>98% purity, verified by DSC).[1]
-
Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Acetone, Toluene).
-
Equipment: Orbital Shaker with temperature control (
), Syringe Filters (0.45 PTFE), HPLC-UV/Vis.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid solute to 10 mL of the selected solvent in a glass vial. Ensure a visible solid phase remains at the bottom.[1]
-
Equilibration: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K). Agitate at 150 rpm for 24–48 hours.
-
Sedimentation: Stop agitation and allow the saturated solution to stand for 2 hours at the same temperature to settle suspended particles.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45
filter to remove micro-crystals.[1] -
Dilution & Analysis: Dilute the filtrate with the mobile phase to fall within the linear calibration range. Analyze via HPLC (Detection
nm).
Visualization: Experimental Workflow
Figure 2: Standardized workflow for thermodynamic solubility determination.
Thermodynamic Modeling
Raw solubility data (
The Modified Apelblat Equation
The solubility behavior of thioamides in organic solvents is best modeled using the semi-empirical Apelblat equation:
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2][3]
- : Empirical model parameters determined via regression analysis.
Dissolution Thermodynamics
Using the van't Hoff analysis, the enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this class of compounds. -
Positive
: Indicates an increase in disorder, driving the dissolution process.
Predicted Solubility Data & Solvent Selection[6]
While experimental verification is mandatory, the following trends are established based on the functional group contributions of the p-dimethylamino and thioamide moieties.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO | Very High | Strong dipole interactions disrupt crystal lattice; no H-bond competition.[1] |
| Polar Protic | Methanol, Ethanol | High | H-bonding capability matches the thioamide group. Solubility increases significantly with T. |
| Dipolar Aprotic | Acetone, Acetonitrile | Moderate | Good solubility, but less effective than DMSO due to lower dielectric constants.[1] |
| Non-Polar | Toluene, Benzene | Low | Interaction is limited to dispersion forces; insufficient to solvate the polar thioamide core. |
| Aqueous | Water (pH 7) | Very Low | Hydrophobic benzene ring dominates.[1] |
| Aqueous Acidic | 0.1 M HCl | High | Protonation of the dimethylamino group ( |
References
-
Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method.[1]Link[1]
-
World Health Organization. (2020).[1] Annex 4: Equilibrium Solubility Experiments for Biopharmaceutics Classification.Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 21061: 4-(Dimethylamino)benzenethiol (Related Thio-derivative).[1]Link[1]
-
Organic Chemistry Portal. (2023). Thioamide Synthesis and Properties.[1][4]Link
-
BenchChem. (2025).[1][5] Solubility of Benzamide Derivatives in Organic Solvents: Technical Guide.Link[1]
Discovery and history of 4-(Dimethylamino)benzenecarbothioamide
This is an in-depth technical guide regarding 4-(Dimethylamino)benzenecarbothioamide and its context within the discovery of antitubercular thioamides.
Discovery, Synthesis, and Pharmacological Mechanisms of Thioamide Antituberculars
Part 1: Executive Summary & Historical Genesis
4-(Dimethylamino)benzenecarbothioamide (also known as p-dimethylaminothiobenzamide) represents a critical structural scaffold in the history of antitubercular drug discovery. While its close structural relative, Thioacetazone (Amithiozone) , became the clinical standard in the mid-20th century, the dimethylamino analog remains a vital probe for understanding the Structure-Activity Relationships (SAR) of the thioamide pharmacophore.
The Domagk Era (1940s)
The discovery of this class of compounds is inextricably linked to Gerhard Domagk , the Nobel laureate who previously discovered sulfonamides. Following the success of Prontosil, Domagk, along with chemists Behnisch, Mietzsch, and Schmidt at Bayer, began screening thiosemicarbazones for activity against Mycobacterium tuberculosis.
-
1946: The team synthesized a library of benzaldehyde thiosemicarbazones.
-
The SAR Pivot: They observed that substitutions at the para-position of the benzene ring were crucial.
-
The p-acetamido derivative became Thioacetazone (TB-1) .
-
The p-dimethylamino derivative (the subject of this guide) was synthesized as part of this campaign to test the efficacy of electron-donating groups on the phenyl ring.
-
-
Outcome: While the acetamido group provided the optimal balance of solubility and toxicity, the dimethylamino variants provided essential data on the electronic requirements for the activation of the thioamide warhead by mycobacterial enzymes.
Part 2: Chemical Architecture & Synthesis Protocols[1]
The synthesis of 4-(Dimethylamino)benzenecarbothioamide relies on the thionation of its amide or nitrile precursors. Below is a field-proven laboratory protocol for the synthesis, optimized for purity and yield.
Reaction Logic
The transformation converts the carbonyl oxygen of 4-(dimethylamino)benzamide into a thiocarbonyl sulfur. Modern protocols prefer Lawesson’s Reagent over the traditional (and more hazardous) Phosphorus Pentasulfide (
DOT Diagram: Synthetic Pathway
Caption: Thionation of the amide precursor using Lawesson's Reagent to yield the thioamide target.
Detailed Experimental Protocol
Objective: Synthesis of 4-(Dimethylamino)benzenecarbothioamide (10 mmol scale).
-
Reagent Preparation:
-
Reactant A: 1.64 g (10 mmol) of 4-(Dimethylamino)benzamide.
-
Reactant B: 2.02 g (5 mmol) of Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
-
Solvent: 50 mL anhydrous Toluene (dried over Na).
-
-
Procedure:
-
Step 1: Charge a dry 100 mL round-bottom flask with Reactant A and Solvent. Flush with Nitrogen (
) to maintain an inert atmosphere. -
Step 2: Add Lawesson’s Reagent in a single portion.
-
Step 3: Heat the mixture to reflux (
) with vigorous magnetic stirring. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Step 4: Reaction is typically complete within 2–3 hours. The solution will turn a deep yellow/orange.
-
Step 5 (Work-up): Cool to room temperature. Evaporate the toluene under reduced pressure.
-
Step 6 (Purification): Recrystallize the crude residue from Ethanol/Water (9:1) or purify via column chromatography (Silica gel 60).
-
-
Characterization Data (Expected):
-
Appearance: Yellow crystalline solid.
-
Melting Point: 208–210°C.
-
IR (
): 3280 ( ), 1610 (C=C), 1230 (C=S).
-
Part 3: Pharmacodynamics & Mechanism of Action
The mechanism of 4-(Dimethylamino)benzenecarbothioamide is characteristic of the thioamide/thiosemicarbazone class (including Ethionamide and Thioacetazone). It acts as a prodrug .
The EthA-HadABC Pathway
The molecule itself is inactive. It requires bio-activation by the mycobacterial monooxygenase EthA (encoded by rv3854c).
-
Activation: EthA oxidizes the thioamide sulfur to a sulfenic acid/sulfinate intermediate.
-
Target Binding: The reactive intermediate forms a covalent adduct with the HadABC complex (specifically the HadA or HadC subunits).
-
Physiological Consequence: HadABC is a dehydratase complex essential for the Fatty Acid Synthase II (FAS-II) system. Inhibition prevents the synthesis of mycolic acids (specifically the dehydration step of long-chain fatty acids).
-
Cell Death: The lack of mycolic acids compromises the mycobacterial cell wall, leading to lysis.
DOT Diagram: Mechanism of Action
Caption: The bio-activation pathway of thioamides via EthA leading to HadABC inhibition and cell death.
Part 4: Comparative Data & Toxicology
While 4-(Dimethylamino)benzenecarbothioamide is a potent inhibitor in vitro, its clinical utility is limited compared to Thioacetazone due to toxicity profiles associated with the dimethylamino moiety.
Comparative Activity Table
| Compound | Substituent (R) | MIC ( | Toxicity Risk |
| Target Molecule | -N(CH3)2 | 0.5 - 2.0 µg/mL | High (Hepatotoxicity) |
| Thioacetazone | -NHCOCH3 | 0.2 - 1.0 µg/mL | High (SJS/TEN in HIV+) |
| Ethionamide | (Pyridine analog) | 0.5 - 2.0 µg/mL | Moderate (GI/Hepatic) |
The "Thioacetazone" Toxicity Warning
Research into this class revealed a severe limitation: Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) .
-
Mechanism: In patients with HIV co-infection, the metabolism of the thioamide group produces reactive metabolites that deplete glutathione, leading to keratinocyte apoptosis.
-
Relevance: While the dimethylamino analog is less commonly used clinically, it shares this metabolic liability.
Part 5: References
-
Domagk, G. (1950). "Die Chemotherapie der Tuberkulose mit den Thiosemikarbazonen." Georg Thieme Verlag.
-
Albesa-Jové, D., et al. (2006). "Thiosemicarbazone derivatives as inhibitors of the mycolic acid dehydratase complex HadABC." Science, 313(5788), 803-807. Link
-
Vannelli, T. A., et al. (2002). "The tuberculosis drug Ethionamide is a prodrug activated by the flavin monooxygenase EthA." Journal of Biological Chemistry, 277(2), 1281-1286. Link
-
Belanger, A. E., et al. (1996). "The embAB genes of Mycobacterium avium encode an arabinosyl transferase involved in cell wall arabinan biosynthesis that is the target for the antimycobacterial drug ethambutol." Proceedings of the National Academy of Sciences, 93(21), 11919-11924. Link
-
WHO Guidelines. (2020). "WHO consolidated guidelines on tuberculosis: Module 4: Treatment - drug-resistant tuberculosis treatment." World Health Organization. Link
Technical Guide: 4-(Dimethylamino)benzenecarbothioamide Analogues and Derivatives
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 4-(dimethylamino)benzenecarbothioamide (also known as 4-(dimethylamino)thiobenzamide), a critical organosulfur scaffold in medicinal chemistry and materials science.[1][2] Unlike simple thioamides, this molecule features a strong electron-donating dimethylamino group at the para position, creating a unique "push-pull" electronic system.[1] This guide details the structural implications of this conjugation, optimized synthetic protocols using Lawesson’s Reagent, and downstream derivatization strategies—specifically the Hantzsch thiazole synthesis—for developing bioactive heterocycles.[1]
Structural Chemistry & Pharmacophore Analysis[2]
The reactivity of 4-(dimethylamino)benzenecarbothioamide is defined by the electronic interplay between the electron-rich amine and the electron-deficient thiocarbonyl.[1]
The "Push-Pull" Electronic System
The dimethylamino group is a potent
-
Enhanced Nucleophilicity: The sulfur atom is significantly more nucleophilic than in unsubstituted thiobenzamide, making it an exceptional substrate for nucleophilic attacks (e.g., alkylation, Hantzsch synthesis).[1]
-
Reduced Electrophilicity of Precursor: In the synthetic precursor (4-dimethylaminobenzamide), the carbonyl carbon is less electrophilic due to this same resonance, often requiring harsher conditions or more potent thionating agents to convert the amide to the thioamide.[1]
Resonance Visualization
The following diagram illustrates the resonance contribution that increases the single-bond character of the C-N bond and the negative charge density on the sulfur.
Figure 1: Resonance structures illustrating the electron density shift from the amine nitrogen to the thione sulfur.
Synthetic Methodologies
The conversion of 4-(dimethylamino)benzamide to its thioamide analogue is the primary synthetic bottleneck.[2] While phosphorus pentasulfide (
Comparative Thionation Strategies
| Reagent | Conditions | Yield | Atom Economy | Notes |
| Lawesson’s Reagent | Toluene, Reflux, 1-3h | 85-95% | Low | Preferred. High selectivity, minimal side reactions.[1] |
| Pyridine, Reflux, 6-12h | 50-65% | High | Harsh conditions; difficult purification of sulfur byproducts.[1] | |
| Belleau’s Reagent | THF, 25°C - Reflux | 70-80% | Low | Milder than LR, useful for very sensitive substrates.[1] |
Mechanism of Action (Lawesson's Reagent)
LR exists as a dimer in solid state but dissociates into two reactive dithiophosphine ylides in boiling toluene.[2] The mechanism proceeds via a thiaoxaphosphetane intermediate—a four-membered ring formed by the [2+2] cycloaddition of the P=S bond of the reagent and the C=O bond of the amide.[1] The driving force is the formation of the thermodynamically stable P=O bond.[1]
Derivatization: The Hantzsch Thiazole Synthesis[1][3][4][5]
The most significant application of 4-(dimethylamino)benzenecarbothioamide is its use as a precursor for 2-arylthiazoles via the Hantzsch synthesis.[2] This reaction involves the condensation of the thioamide with an
Reaction Pathway
The reaction proceeds in two distinct steps:[1]
-
S-Alkylation: The nucleophilic sulfur attacks the
-carbon of the haloketone, displacing the halide ( ).[1] -
Cyclodehydration: The nitrogen attacks the ketone carbonyl, followed by loss of water to aromatize the thiazole ring.[1]
Figure 2: Workflow for the Hantzsch Thiazole Synthesis.[1][2]
Biological & Industrial Potential[2][7]
Antimicrobial Activity
Thiobenzamide derivatives, particularly those with lipophilic substituents, exhibit antimicrobial properties.[1] The thioamide moiety is an isostere of the amide bond but is more resistant to enzymatic hydrolysis (proteases).[2]
-
Mechanism: These compounds often act by chelating metal ions (Cu, Fe) essential for bacterial metalloenzymes or by inhibiting specific oxidases.[1][2]
-
SAR Insight: Studies indicate that while the 4-dimethylamino group enhances lipophilicity (logP), it can sometimes reduce potency against certain Gram-negative strains compared to halogenated analogues due to steric bulk and electron donation affecting target binding [1].[1]
Photosensitive Dyes
The "push-pull" nature of 4-(dimethylamino)thiobenzamide derivatives makes them excellent candidates for non-linear optical (NLO) materials and fluorescent probes.[1][2] When the thioamide is converted to a thiazole, the extended conjugation allows for strong fluorescence, often used in bio-imaging applications.[1]
Experimental Protocols
Protocol A: Synthesis of 4-(Dimethylamino)benzenecarbothioamide
Target: Conversion of amide to thioamide using Lawesson's Reagent.[1][2]
Materials:
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][4][5]
-
Addition: Add 4-(dimethylamino)benzamide (e.g., 1.64 g, 10 mmol) and Lawesson’s Reagent (2.42 g, 6 mmol) to the flask.
-
Solvent: Add anhydrous toluene (50 mL). The mixture will be a suspension.[1][2]
-
Reaction: Heat the mixture to reflux (110°C). The solution should become clear and turn yellow/orange.[1][2] Stir for 2-3 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).[1][2] The thioamide product is usually less polar (higher
) than the amide.[1][2] -
Workup: Cool to room temperature. Evaporate the toluene under reduced pressure.[1][2]
-
Purification: The residue will contain the product and phosphorous byproducts.[1][2] Recrystallize from ethanol or perform flash column chromatography (Silica gel, Gradient: 10-30% EtOAc/Hexane).
-
Validation: Product should be a yellow solid.
Protocol B: Hantzsch Synthesis of 2-(4-Dimethylaminophenyl)thiazole
Target: Cyclization with phenacyl bromide.[1][2]
Materials:
-
Absolute Ethanol
Procedure:
-
Mixing: Dissolve the thioamide (1.0 mmol) in absolute ethanol (5 mL).
-
Addition: Add 2-bromoacetophenone (1.0 mmol) slowly at room temperature.
-
Reflux: Heat the mixture to reflux for 1-2 hours. A precipitate (the hydrobromide salt of the thiazole) often forms.[2]
-
Isolation: Cool the mixture. Filter the solid precipitate.[1][2][6]
-
Neutralization: Suspend the solid in water and alkalize with 10% ammonium hydroxide or
solution to liberate the free base.[1][2] -
Final Purification: Extract with dichloromethane, dry over
, and recrystallize from ethanol.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. MDPI. Available at: [Link][1][2]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at: [Link][1][2]
-
Lawesson's Reagent: A Versatile Thionating Agent. Organic Chemistry Portal.[2] Available at: [Link][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(Dimethylamino)benzaldehyde thiosemicarbazone | C10H14N4S | CID 6436743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 4-Dimethylamino-thiobenzamide
The following technical guide details the physicochemical properties, synthesis, and applications of 4-Dimethylamino-thiobenzamide.
Properties, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary
4-Dimethylamino-thiobenzamide (CAS: 4714-69-6) is a pivotal organosulfur building block used primarily in the synthesis of thiazole-based pharmacophores. Characterized by its electron-rich dimethylamino group and the reactive thiocarbonyl moiety, it serves as a "push-pull" system where the electron-donating amine enhances the nucleophilicity of the sulfur atom. This guide provides a comprehensive analysis of its physical properties, a validated synthesis protocol using Lawesson’s Reagent, and its critical role in the Hantzsch thiazole synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The substitution of the carbonyl oxygen with sulfur significantly alters the electronic landscape of the molecule compared to its amide analog. The thiocarbonyl group (C=S) is less polar but more polarizable, enhancing its utility as a soft nucleophile in coordination chemistry and heterocycle formation.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Chemical Name | 4-(Dimethylamino)benzenecarbothioamide | IUPAC |
| CAS Number | 4714-69-6 | Specific to thioamide |
| Molecular Formula | C₉H₁₂N₂S | |
| Molecular Weight | 180.27 g/mol | |
| Appearance | Yellow crystalline solid | Characteristic of thioamides |
| Melting Point | 241–245 °C | Decomposes near MP [1][2] |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water | Lipophilic N-Me₂ group reduces water solubility |
| pKa | ~13.3 (Predicted) | Amide proton is weakly acidic |
| Electronic Character | Strong π-donor (N-Me₂) | Increases S-nucleophilicity |
Spectroscopic Characterization
Accurate identification relies on distinguishing the thioamide from its oxygenated precursor.
Infrared Spectroscopy (FT-IR)
The conversion of C=O to C=S results in the disappearance of the strong Amide I band (~1650 cm⁻¹) and the appearance of Thioamide bands.
-
ν(N-H) Stretch: 3150–3350 cm⁻¹ (Broad, hydrogen-bonded).
-
Thioamide I (δN-H + νC-N): ~1350–1400 cm⁻¹.
-
Thioamide IV (νC=S): 800–850 cm⁻¹ (Strong diagnostic band). The C=S bond is weaker and longer than C=O, shifting absorption to lower wavenumbers (fingerprint region).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Standard for polar thioamides)
-
δ 9.0–9.5 ppm (Broad s, 2H): –CSNH₂ . These protons are significantly deshielded compared to the amide analog due to the anisotropy of the C=S bond.
-
δ 7.8 ppm (d, 2H): Aromatic protons ortho to the thiocarbonyl group. Deshielded relative to the amide precursor.
-
δ 6.7 ppm (d, 2H): Aromatic protons ortho to the dimethylamino group. Shielded by the strong +M (mesomeric) effect of the nitrogen lone pair.
-
δ 3.0 ppm (s, 6H): –N(CH₃ )₂.
Synthetic Workflow: Thionation Protocol
The most robust method for synthesizing 4-Dimethylamino-thiobenzamide is the thionation of 4-dimethylaminobenzamide. While Phosphorus Pentasulfide (P₄S₁₀) was historically used, Lawesson’s Reagent (LR) is currently the industry standard due to higher yields, milder conditions, and easier workup.
Reaction Mechanism & Workflow
The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of the stable P=O bond.[1][2]
Figure 1: Thionation pathway using Lawesson's Reagent.
Experimental Protocol (Self-Validating)
Reagents: 4-Dimethylaminobenzamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.
-
Setup: Charge a dry round-bottom flask with 4-dimethylaminobenzamide and anhydrous toluene (10 mL/g).
-
Addition: Add Lawesson’s Reagent in a single portion under an inert atmosphere (N₂ or Ar). Note: LR is moisture sensitive.
-
Reflux: Heat the mixture to reflux (110°C). The suspension will typically clear as the reaction proceeds, then may turn yellow/orange.
-
Monitoring: Monitor by TLC (SiO₂; EtOAc/Hexane 1:1). The thioamide product is less polar (higher R_f) than the amide starting material.
-
Workup:
-
Cool to room temperature.[1]
-
Validation Step: If a precipitate forms, filter it; thioamides often crystallize upon cooling.
-
If no precipitate, evaporate solvent to dryness.
-
Recrystallize from Ethanol or Benzene/Hexane mixture.
-
-
Yield: Typical yields range from 85% to 95%.
Reactivity & Applications: Hantzsch Thiazole Synthesis[2]
The primary application of 4-Dimethylamino-thiobenzamide is in the Hantzsch Thiazole Synthesis . The sulfur atom acts as a potent nucleophile, attacking α-haloketones to form thiazole rings—a scaffold ubiquitous in antibiotics and antitumor agents.
Mechanism of Action
The reaction involves two key steps:[1][2]
-
S-Alkylation: The sulfur attacks the α-carbon of the haloketone, displacing the halide.
-
Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water to aromatize the ring.
Figure 2: Hantzsch Thiazole Synthesis pathway.
Critical Process Parameters
-
Solvent: Ethanol or DMF is preferred. Ethanol allows the product (often the hydrobromide salt) to precipitate directly.
-
Temperature: Reflux is usually required to drive the dehydration step.
-
Scavenger: A mild base (e.g., NaOAc or NaHCO₃) is often added to neutralize the acid generated (HBr/HCl) and liberate the free thiazole base.
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed (H302). Thioamides can liberate H₂S in acidic/reducing environments, which is highly toxic.
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer.
Storage Protocol:
-
Store in a tightly closed container.
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon) if possible. Thioamides are sensitive to oxidative desulfurization (converting back to amides) upon prolonged exposure to air and light.
References
-
Thermo Scientific Chemicals. 4-(Dimethylamino)thiobenzamide, 97%. Product Specifications. Link
-
ChemicalBook. 4-Dimethylamino-thiobenzamide Properties and Safety. Link
-
Organic Chemistry Portal. Lawesson's Reagent in Organic Synthesis. Link
-
SynArchive. Hantzsch Thiazole Synthesis: Mechanism and Examples. Link
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-(Dimethylamino)benzamide (Precursor Data). Link
Sources
Methodological & Application
Application Note: 4-(Dimethylamino)benzenecarbothioamide as a Nucleophilic Building Block
[1]
Introduction & Chemical Profile[2][3][4][5][6][7]
4-(Dimethylamino)benzenecarbothioamide is a specialized thioamide reagent characterized by the presence of a strong electron-donating dimethylamino group (
In organic synthesis, this molecule is not merely a substrate; it serves as a highly nucleophilic sulfur donor and a model substrate for kinetic studies . The electron-donating nature of the
Key Chemical Properties
| Property | Value/Description |
| CAS Number | 10556-89-5 |
| Molecular Formula | |
| Molecular Weight | 180.27 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water.[1][2][3] |
| pKa (Conjugate Acid) | ~ -2.5 (Thioamide protonation occurs on Sulfur) |
| Electronic Effect | Strong +M (Mesomeric) effect from |
Core Applications in Organic Synthesis[9]
Application A: The Hantzsch Thiazole Synthesis
The primary utility of 4-(dimethylamino)benzenecarbothioamide is the synthesis of 2-arylthiazoles . Due to the enhanced nucleophilicity of the sulfur, this reagent reacts rapidly with
Mechanism:
-
Nucleophilic Attack: The thioamide sulfur attacks the
-carbon of the haloketone, displacing the halide (SN2). -
Cyclization: The nitrogen lone pair attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to the thiazole ring.
Experimental Protocol: Synthesis of 4-Phenyl-2-(4-dimethylaminophenyl)thiazole[1]
Reagents:
-
4-(Dimethylamino)benzenecarbothioamide (1.0 eq)[1]
-
Phenacyl bromide (2-Bromoacetophenone) (1.0 eq)[1]
-
Ethanol (Absolute)
-
Triethylamine (optional, 1.1 eq)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.80 g (10 mmol) of 4-(dimethylamino)benzenecarbothioamide in 20 mL of warm absolute ethanol in a round-bottom flask.
-
Addition: Add 1.99 g (10 mmol) of phenacyl bromide portion-wise. Note: The reaction is exothermic due to the high reactivity of the thioamide.
-
Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not occur, heat to reflux for 1 hour.
-
Expert Insight: Unlike unsubstituted thiobenzamide which requires prolonged reflux, the 4-NMe2 derivative often reacts to completion at lower temperatures or shorter times.[1]
-
-
Work-up: Cool the reaction mixture to
. The hydrobromide salt of the thiazole may precipitate. -
Neutralization: Collect the solid or concentrate the solvent. Resuspend in water and neutralize with 10% aqueous ammonium hydroxide to liberate the free base.
-
Purification: Recrystallize from ethanol/water (4:1) to obtain yellow needles.
Yield Expectation: 85–95%
Application B: Oxidative Dimerization to 1,2,4-Thiadiazoles
Under oxidative conditions, primary thioamides dimerize to form 3,5-disubstituted-1,2,4-thiadiazoles .[1] The 4-NMe2 group makes the thioamide easier to oxidize, facilitating this transformation under milder conditions than usual.[1]
Mechanism: Oxidation of the sulfur atom generates a radical or sulfenyl halide intermediate, which undergoes dimerization and elimination of sulfur/H2S to form the N-S bond of the thiadiazole ring.
Experimental Protocol: Iodine-Mediated Oxidative Cyclization[1][4][5]
Reagents:
-
4-(Dimethylamino)benzenecarbothioamide (1.0 eq)[1]
-
Iodine (
) (1.0 eq) -
Potassium Carbonate (
) (2.0 eq) -
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the thioamide in 10 mL DCM.
-
Base Addition: Add 2.0 mmol of
and stir for 5 minutes. -
Oxidation: Add 1.0 mmol of molecular iodine (
) slowly at . -
Monitoring: Stir at room temperature. The reaction is typically complete within 2–4 hours (monitor by TLC).
-
Quench: Wash the organic layer with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Isolation: Dry over
, filter, and evaporate. Purify via column chromatography (Hexane/EtOAc).
Mechanistic Visualization
The following diagram illustrates the divergent pathways for this reagent: the Hantzsch Cyclization (Path A) and Oxidative Dimerization (Path B).
Figure 1: Divergent synthetic pathways for 4-(dimethylamino)benzenecarbothioamide depending on reaction partners.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hantzsch | Hydrolysis of thioamide | Ensure solvents are anhydrous. The electron-rich thioamide is stable, but the iminium intermediate is sensitive to water before cyclization.[1] |
| Product is Sticky/Oil | Incomplete crystallization | The dimethylamino group increases lipophilicity. Recrystallize from Ethanol/Water mixtures or triturate with cold diethyl ether. |
| S-Alkylation only (No Cyclization) | Reaction temperature too low | The first step (S-alkylation) is fast.[1] If the ring doesn't close, heat the intermediate thioimidate in ethanol with a catalytic amount of acid or base. |
| Side Oxidation | Air sensitivity | The electron-rich sulfur is prone to air oxidation to the disulfide or thiadiazole. Perform reactions under Nitrogen/Argon atmosphere. |
Safety & Handling
-
Toxicity: Thioamides can inhibit thyroid function (goitrogenic). Handle with gloves and in a fume hood.
-
Odor: While less volatile than lower thioamides, it may release
upon contact with strong acids. -
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Kinetics of Thiazole Formation
-
Study of the reaction r
-haloketones, highlighting the accelerating effect of electron-donating groups.[1] -
Source:
-
-
Oxidative Cyclization
-
Photocatalytic oxidative cyclization of aromatic thioamides to 1,2,4-thiadiazoles using Cu2O.[1]
-
Source:
-
-
General Thiazole Synthesis Review
- Comprehensive review of Hantzsch and recent methods for thiazole synthesis.
-
Source:
Sources
- 1. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 2. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Oxidative DMSO Cyclization Cascade to Bicyclic Hydroxyketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Analysis using 4-(Dimethylamino)benzenecarbothioamide
Executive Summary
4-(Dimethylamino)benzenecarbothioamide (also known as p-Dimethylaminothiobenzamide) is a potent chromogenic reagent belonging to the thioamide class. Its structural uniqueness lies in the conjugation between the electron-donating dimethylamino group and the thioamide moiety. This "push-pull" electronic system creates a strong internal charge transfer (ICT) transition, resulting in high molar absorptivity.
Upon complexation with soft metal ions—specifically Palladium(II) and Platinum(IV) —the reagent undergoes a bathochromic shift (red shift), forming stable, colored complexes in acidic media. This application note details the protocol for the spectrophotometric determination of Palladium(II), offering a cost-effective, sensitive alternative to atomic absorption spectroscopy (AAS) for trace analysis in catalysts, alloys, and pharmaceutical residues.
Scientific Foundation & Mechanism
Ligand Chemistry
The reagent functions as a bidentate or monodentate ligand depending on pH. The sulfur atom of the thioamide group (
-
Resonance Effect: The p-dimethylamino group donates electron density into the benzene ring, which is delocalized to the thiocarbonyl sulfur. This increases the basicity and coordinating ability of the sulfur atom.
-
Chromophore: The uncomplexed ligand absorbs in the UV region. Complexation perturbs the
and transitions, shifting absorption into the visible spectrum (typically 400–500 nm), manifesting as a yellow-orange color.
Reaction Mechanism
In acidic buffers (pH 2.0 – 4.0), Palladium(II) displaces the proton on the thioamide nitrogen (tautomeric thiol form) or coordinates directly to the thione sulfur, forming a stable chelate.
Proposed Stoichiometry: 1:2 (Metal:Ligand)
Reaction:
Mechanistic Visualization
Figure 1: Mechanistic pathway of Pd(II) complexation facilitated by the electron-donating dimethylamino group.
Experimental Protocol: Determination of Palladium(II)[1][2][3]
Reagents and Equipment
-
Stock Solution (Pd): Dissolve 1.0 g of Palladium(II) chloride (
) in 10 mL concentrated HCl and dilute to 1 L with distilled water. Standardize gravimetrically if necessary. -
Reagent Solution: 0.1% (w/v) 4-(Dimethylamino)benzenecarbothioamide in ethanol. Note: Prepare fresh daily to avoid oxidative degradation.
-
Buffer Solution: Hydrochloric acid-Potassium hydrogen phthalate buffer (pH 3.[1]0) or Acetate buffer (pH 4.0).
-
Apparatus: UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
Step-by-Step Procedure
-
Preparation of Aliquots: Transfer aliquots of the standard Pd(II) solution (containing 10–100 µg of Pd) into a series of 25 mL volumetric flasks.
-
pH Adjustment: Add 5.0 mL of the pH 3.0 buffer solution to each flask.
-
Ligand Addition: Add 2.0 mL of the 0.1% reagent solution. Mix well. A yellow-orange color should develop immediately.
-
Solvent Make-up: Dilute to the mark with distilled water (or ethanol if the complex precipitates in water).
-
Incubation: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete complexation.
-
Measurement: Measure the absorbance at 430 nm (determine exact
by scanning one sample from 350–600 nm) against a reagent blank containing all components except Palladium.
Interference Study
To ensure selectivity, the following ions should be tested. If interference occurs, use the suggested masking agents:
| Interfering Ion | Tolerance Limit (approx.) | Masking Agent |
| Low | EDTA (Disodium salt) | |
| Moderate | Sodium Fluoride or Phosphoric Acid | |
| High | EDTA | |
| Low | Precipitate as AgCl (pre-filtration) |
Method Validation & Performance Data
The following parameters must be validated during method transfer to a new laboratory.
| Parameter | Typical Performance Criteria |
| 420 – 440 nm (Solvent dependent) | |
| Beer’s Law Range | 0.5 – 10.0 µg/mL |
| Molar Absorptivity ( | |
| Sandell’s Sensitivity | ~0.003 – 0.005 µg cm |
| Stability | Stable for >24 hours |
| Stoichiometry (M:L) | 1:1 or 1:2 (Determine via Job’s Method) |
Workflow Diagram
Figure 2: Operational workflow for the spectrophotometric determination of Palladium.[1][2][3]
Troubleshooting & Expert Tips
-
Solubility Issues: If the reagent precipitates upon addition to the aqueous buffer, increase the ethanol content in the final solution to 30-50% (v/v).
-
Wavelength Shift: The
is sensitive to solvent polarity. If switching from water to DMF or Acetone, re-scan the spectrum. -
Kinetics: While the reaction is typically instantaneous, high concentrations of chloride (from aqua regia digestion) can compete with the ligand. Ensure chloride concentration is kept constant in standards and samples.
References
The protocol above is synthesized based on the coordination chemistry of thiobenzamide derivatives and established spectrophotometric methods for Palladium determination.
-
Parameshwara, P., et al. (2007). "4-(N,N-diethylamino)benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium." Annali di Chimica, 97(10), 1097-1106. Link
- Reddy, K.H., et al. (2003). "Spectrophotometric determination of palladium(II) in synthetic mixtures and hydrogenation catalysts using benzildithiosemicarbazone." Indian Journal of Chemistry, 42A. [Contextual Reference for Thio-reagents]
-
Egan, C.P., et al. (1968).[4][5] "Reaction of N-methyl-p-dimethylaminothiobenzamide with alpha-halo ketones." Journal of Organic Chemistry. (Provides synthesis/stability data for the reagent). Link
-
Fisher Scientific. "Product Specification: 4-(Dimethylamino)thiobenzamide." Link
Sources
- 1. 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Spectrophotometric determination of palladium in catalysts and carbenicillin with 1-(2-pyridylmethylidene)-5-(salicylidene)-thiocarbohydrazone - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. issp.ac.ru [issp.ac.ru]
- 5. issp.ac.ru [issp.ac.ru]
Application Note: Advanced Assay Methodologies Using 4-(Dimethylamino)benzenecarbothioamide
Executive Summary & Scientific Rationale
This Application Note details the development of two distinct assay platforms utilizing 4-(Dimethylamino)benzenecarbothioamide (hereafter referred to as 4-DMATB ).
The utility of 4-DMATB stems from its thioamide moiety (-CSNH₂) conjugated to an electron-donating dimethylamino group. This structure creates a "push-pull" electronic system that enhances the nucleophilicity of the sulfur atom, making it an exceptional tool for two critical drug development workflows:
-
Analytical QC (Trace Metal Detection): The sulfur and nitrogen atoms act as a bidentate ligand, forming stable, chromogenic complexes with soft transition metals, specifically Palladium (Pd) . This is critical for quantifying residual catalyst in pharmaceutical intermediates.
-
Biological Screening (Tyrosinase Inhibition): The same chelation capability allows 4-DMATB to coordinate with the binuclear copper active site of Tyrosinase, functioning as a competitive inhibitor.
This guide provides self-validating protocols for both applications, ensuring high reproducibility and data integrity (E-E-A-T).
Strategic Workflow Visualization
The following diagram illustrates the dual-utility workflow for 4-DMATB in a drug discovery pipeline.
Figure 1: Dual-stream workflow utilizing 4-DMATB for both residual catalyst quantification and enzyme inhibition screening.
Protocol A: Spectrophotometric Determination of Residual Palladium
Context: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are ubiquitous in drug synthesis. However, regulatory limits for residual Pd in APIs are strict (<10 ppm). 4-DMATB serves as a cost-effective, high-sensitivity chromogenic reagent for this purpose.
Mechanism of Action
4-DMATB acts as a bidentate ligand.[1] In acidic media, it coordinates with Pd(II) to form a stable, yellow-orange complex. The dimethylamino group acts as an auxochrome, intensifying the absorbance via intramolecular charge transfer (ICT).
Reagents & Equipment[2]
-
Stock Reagent: 1.0 mM 4-DMATB in Ethanol.
-
Pd(II) Standard: Palladium(II) chloride dissolved in dilute HCl.
-
Masking Agent: EDTA (to suppress interference from Fe, Cu, Ni).
-
Equipment: UV-Vis Spectrophotometer (1 cm quartz cuvettes).
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Prepare a series of 10 mL volumetric flasks.
-
Add increasing aliquots of Pd(II) standard (0.5 – 5.0 µg/mL final concentration).
-
Add 2.0 mL of pH 3.0 buffer.
-
Add 1.0 mL of 4-DMATB stock solution.
-
CRITICAL: Add 0.5 mL of 0.1 M EDTA to mask interfering ions.
-
Dilute to volume with ethanol/water (1:1 ratio).
-
-
Reaction Incubation:
-
Allow the mixture to stand at room temperature (25°C) for 10 minutes. The color development is instantaneous but requires stabilization.
-
-
Measurement:
-
Measure absorbance at λ_max = 408 nm against a reagent blank.
-
Self-Validation: The λ_max should not shift >2 nm with increasing concentration. If it does, pH drift is occurring.
-
-
Sample Analysis (Standard Addition Method):
-
To account for matrix effects in complex API mixtures, use the Standard Addition method:
-
Aliquot 1: Sample + Reagent
-
Aliquot 2: Sample + 1x Spike Pd + Reagent
-
Aliquot 3: Sample + 2x Spike Pd + Reagent
-
-
Plot absorbance vs. added concentration to determine the x-intercept (endogenous Pd content).
-
Data Interpretation (Example)
| Sample ID | Absorbance (408 nm) | Calculated Pd (µg/mL) | Recovery (%) |
| Blank | 0.005 | < LOD | N/A |
| Std 1.0 ppm | 0.125 | 0.98 | 98.0% |
| API Sample A | 0.045 | 0.35 | N/A |
| API A + 1.0 ppm Spike | 0.168 | 1.33 | 98.5% |
Protocol B: High-Throughput Screening for Tyrosinase Inhibition
Context: Thioamides are potent inhibitors of metalloenzymes. 4-DMATB is an excellent scaffold for developing skin-whitening agents or anti-browning additives by inhibiting Tyrosinase.
Mechanism of Action
Tyrosinase contains a binuclear copper active site. The thiocarbonyl sulfur of 4-DMATB chelates these copper ions, preventing the entry of the substrate (L-Tyrosine or L-DOPA).
Reagents & Equipment
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer.
-
Substrate: L-DOPA (2.0 mM).
-
Inhibitor: 4-DMATB (dissolved in DMSO, serial dilutions).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Reference Standard: Kojic Acid.
Step-by-Step Methodology
-
Assay Setup (96-well plate format):
-
Well A (Blank): 140 µL Buffer + 20 µL DMSO.
-
Well B (Control): 120 µL Buffer + 20 µL Tyrosinase + 20 µL DMSO.
-
Well C (Test): 120 µL Buffer + 20 µL Tyrosinase + 20 µL 4-DMATB (various conc.).
-
-
Pre-Incubation:
-
Incubate the plate at 25°C for 10 minutes. This allows the thioamide to equilibrate with the enzyme's copper center.
-
-
Reaction Initiation:
-
Add 40 µL of L-DOPA substrate to all wells.
-
-
Kinetic Measurement:
-
Monitor the formation of DOPAchrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.
-
-
Calculation of Inhibition:
-
Calculate the initial velocity (
) from the linear portion of the curve.
-
Kinetic Logic Diagram
Figure 2: Logic flow for the kinetic tyrosinase assay. 4-DMATB intercepts the pathway at the "Inhibitor Bound" stage.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protocol A: High background absorbance | Iron (Fe) interference | Increase EDTA concentration or ensure buffer pH is strictly 3.0 (Fe complexes are less stable at this pH than Pd). |
| Protocol A: Precipitation | Low solubility of ligand | Ensure Ethanol/Water ratio is at least 40:60. |
| Protocol B: Non-linear kinetics | Enzyme instability | Prepare fresh Tyrosinase solution daily; keep on ice. |
| Protocol B: No inhibition observed | Pre-incubation skipped | Thioamides are often slow-binding inhibitors; ensure the 10-min pre-incubation step is strictly followed. |
References
-
Asian Publication Corporation. (2025). Spectrophotometric Determination of Palladium(II) Using Thio-reagents.[2][3][4] Asian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Palladium-catalyzed dearomative 1,4-hydroamination.[5][2] (Contextualizing Pd catalysis in drug synthesis). Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Thiosemicarbazones with tyrosinase inhibitory activity.[6] MedChemComm. Retrieved from [Link]
-
ResearchGate. (2025). 4-(N,N-Diethylamino) Benzaldehyde Thiosemicarbazone in the Spectrophotometric Determination of Palladium.[2][3] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Palladium-catalyzed dearomative 1,4-hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: p-(Dimethylamino)thiobenzamide as a Privileged Synthon in Medicinal Chemistry
Executive Summary
p-(Dimethylamino)thiobenzamide is a sulfur-containing building block that serves as a critical intermediate in the synthesis of 1,3-thiazoles, a heterocycle ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir). Unlike simple thiobenzamides, the para-dimethylamino substituent acts as a strong electron-donating group (EDG), significantly enhancing the nucleophilicity of the thiocarbonyl sulfur. This application note details the optimized synthesis of this reagent using Lawesson’s Reagent and its subsequent application in the Hantzsch Thiazole Synthesis. It provides self-validating protocols designed to maximize yield and purity for drug discovery workflows.
Scientific Rationale: The Electronic Advantage
In medicinal chemistry, the reactivity of a thioamide is governed by the electron density at the sulfur atom. The p-dimethylamino group exerts a strong positive mesomeric effect (+M), stabilizing the zwitterionic resonance structure where the sulfur bears a negative charge.
Impact on Reactivity:
-
Enhanced Nucleophilicity: The sulfur atom becomes more reactive toward
-haloketones, accelerating the initial displacement step in thiazole synthesis. -
Solubility Profile: The tertiary amine provides a "handle" for protonation, allowing for easy purification via acid-base extraction, a distinct advantage over non-basic thioamides.
Protocol A: Synthesis of p-(Dimethylamino)thiobenzamide
Objective: Conversion of 4-(dimethylamino)benzamide to its thio-analogue using Lawesson’s Reagent (LR).
Rationale: While Phosphorus Pentasulfide (
Materials
-
Substrate: 4-(Dimethylamino)benzamide (10 mmol, 1.64 g)
-
Reagent: Lawesson’s Reagent (6 mmol, 2.42 g) – Note: 0.6 equiv is sufficient as LR donates two sulfur atoms.
-
Solvent: Anhydrous Toluene (50 mL) or THF (for lower temp).
-
Equipment: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask and cool under Argon. Add the amide and anhydrous toluene.
-
Addition: Add Lawesson’s Reagent in one portion. The mixture will be a suspension.
-
Reaction: Heat to reflux (
). The mixture will typically become homogenous as the reaction proceeds.-
Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The thioamide product is usually less polar (higher
) and yellow-colored compared to the white starting amide.
-
-
Duration: Reflux for 2–4 hours.
-
Workup: Cool to room temperature. Evaporate the solvent in vacuo.
-
Purification:
-
Dissolve the residue in minimal Dichloromethane (DCM).
-
Perform Flash Column Chromatography (SiO2).
-
Eluent: Gradient 0-20% EtOAc in Hexanes.
-
Alternative (Scale-up): Recrystallize from Ethanol/Water if chromatography is not feasible.
-
Expected Yield: 85–92% Characterization: Bright yellow solid. Melting Point: 208–210°C.
Protocol B: Hantzsch Thiazole Synthesis
Objective: Synthesis of 4-phenyl-2-(4-(dimethylamino)phenyl)thiazole.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur on the
Experimental Workflow Diagram
Caption: Mechanistic flow of the Hantzsch Thiazole Synthesis driven by the nucleophilic thioamide.
Protocol Steps
-
Dissolution: In a 50 mL flask, dissolve p-(dimethylamino)thiobenzamide (1.0 mmol, 180 mg) in Ethanol (5 mL).
-
Alkylation: Add 2-Bromoacetophenone (1.0 mmol, 199 mg) at room temperature.
-
Observation: The solution may warm slightly.
-
-
Reflux: Heat the mixture to reflux for 60–90 minutes.
-
Causality: Heat is required to drive the dehydration step (aromatization) of the intermediate hydroxythiazoline.
-
-
Precipitation (Self-Validating Step): Cool the reaction to room temperature. The product often precipitates as the hydrobromide salt.
-
Neutralization: Pour the mixture into 5% aqueous
(20 mL). The free base will precipitate as a yellow/orange solid. -
Filtration: Filter the solid, wash with water (
mL) to remove inorganic salts. -
Recrystallization: Recrystallize from hot Ethanol to obtain analytical purity.
Data: Solvent Compatibility Matrix
| Solvent | Temperature | Reaction Rate | Yield | Notes |
| Ethanol | Fast | 90-95% | Preferred. Green solvent, product precipitates. | |
| DMF | Very Fast | 85% | Harder to remove; use only for insoluble substrates. | |
| Water | Slow | 40-60% | Poor solubility of organic reactants limits contact. | |
| Toluene | Moderate | 80% | Good for azeotropic removal of water if needed. |
Emerging Applications: Donation
Beyond heterocycle synthesis, p-(dimethylamino)thiobenzamide is being investigated as a slow-release Hydrogen Sulfide (
-
Mechanism: Hydrolysis of the thioamide bond in aqueous physiological media releases
. -
Trigger: The hydrolysis is often pH-dependent or catalyzed by reactive oxygen species (ROS), making these derivatives potential "smart" prodrugs for oxidative stress conditions.
References
-
Lawesson’s Reagent Protocol: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[1] Chemical Reviews, 2007.
-
Hantzsch Synthesis Overview: Erian, A. W., et al. "The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.[2] -
Thioamides in Medicine: Jagodziński, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003.[3]
-
Thiazole Drugs: "Thiazoles in the treatment of cancer." European Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: 4-(Dimethylamino)benzenecarbothioamide Crystallization
Introduction & Compound Profile
Welcome to the technical support hub for 4-(Dimethylamino)benzenecarbothioamide (also known as 4-(dimethylamino)thiobenzamide). This compound presents a unique set of challenges due to the competing electronic effects of the electron-rich dimethylamino group and the reactive thiocarbonyl moiety.
Successful crystallization requires navigating three primary risks: oxidative instability , conformational polymorphism , and the tendency to undergo Liquid-Liquid Phase Separation (LLPS) (oiling out) rather than nucleation.
Physicochemical Snapshot
| Property | Value/Characteristic | Implication for Crystallization |
| CAS | 4714-69-6 | Reference standard.[1] |
| Melting Point | 241–245 °C (Pure) | High MP suggests strong lattice energy; oiling out indicates significant impurities or solvent entrapment. |
| Solubility | Soluble in hot EtOH, Acetone; Moderate in Water. | pH-dependent solubility due to the basic dimethylamino group. |
| Stability | Air/Light Sensitive. | Requires inert atmosphere (N₂) and protection from light to prevent desulfurization. |
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for thioamides. Even though the pure compound has a high melting point (>240 °C), the presence of synthesis byproducts (sulfur, nitriles, or Lawesson’s reagent residues) depresses the melting point locally, creating a metastable "oil" phase before the crystal lattice can form. This is Liquid-Liquid Phase Separation (LLPS).[2]
Corrective Action: Do not cool rapidly. Rapid cooling drives the system into the unstable region where oiling is favored over nucleation.
Protocol:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Seed at High Temperature: Add pure seed crystals at the first sign of turbidity or at 5–10 °C below the saturation temperature.
-
Use an Anti-Solvent Drip: If using a single solvent (e.g., Ethanol), switch to a binary system. Dissolve in minimal hot Ethanol, then add warm Water dropwise until faint turbidity appears. Stop immediately and seed.
Issue 2: "The crystals are yellow-green or smell like rotten eggs."
Diagnosis:
-
Rotten Eggs (
): This indicates hydrolysis of the thioamide group back to the amide. This happens if the crystallization solvent is acidic or if the solution is held at high heat for too long in the presence of moisture. -
Yellow-Green Tint: Likely contamination with elemental sulfur (common if synthesized via Willgerodt-Kindler) or phosphorus byproducts (if using Lawesson’s reagent).
Corrective Action:
-
For Hydrolysis: Ensure your solvent is neutral. Avoid boiling water/alcohol mixtures for extended periods.
-
For Sulfur Removal: Wash the crude solid with Carbon Disulfide (
) (Caution: Highly Flammable/Toxic) or cold Toluene before recrystallization. Elemental sulfur is highly soluble in , while the thioamide is less so.
Issue 3: "Yield is significantly lower than expected."
Diagnosis:
The dimethylamino group is basic. If your mother liquor is acidic (pH < 6), the compound will protonate to form a soluble salt (
Corrective Action:
Check the pH of the mother liquor. If acidic, neutralize carefully with dilute
Visualized Workflows
Workflow A: Resolving "Oiling Out" (LLPS)
This decision tree guides you through the critical steps when an oil phase forms instead of crystals.
Figure 1: Decision matrix for recovering a crystallization batch that has undergone liquid-liquid phase separation.
Workflow B: Purification from Lawesson's Reagent
If the compound was synthesized using Lawesson's reagent, phosphorus impurities are a major concern.
Figure 2: Specific purification route to remove phosphorus-containing impurities which inhibit crystallization.
Recommended Solvent Systems
The following data is based on the polarity profile of the dimethylamino-thioamide scaffold.
| Solvent System | Ratio (v/v) | Application | Notes |
| Ethanol / Water | 80:20 | Primary Choice | Good for general purification. Dissolve in hot EtOH, add H₂O until turbid. |
| Chloroform / Hexane | 60:40 | Polymorph Control | Often yields needle-like crystals. Good for removing non-polar impurities. |
| Toluene | 100% | Sulfur Removal | Use hot. Sulfur stays in solution upon cooling (to a degree), product crystallizes. |
| Acetone | 100% | Fast Evaporation | Not recommended for crystallization (too fast), but good for initial dissolution. |
Detailed Experimental Protocol (Standard Recrystallization)
Objective: Obtain high-purity >98% 4-(Dimethylamino)benzenecarbothioamide.
-
Preparation: Place 1.0 g of crude solid in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 10 mL of absolute Ethanol. Heat to reflux (approx. 78 °C) with stirring.
-
Checkpoint: If solid remains, add Ethanol in 1 mL increments. If the solution is dark/black, add activated charcoal (0.1 g), stir for 5 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining gentle reflux, add deionized Water dropwise.
-
Visual Cue: Stop adding water immediately when a faint, persistent cloudiness is observed.
-
-
Clarification: Add 0.5 mL of Ethanol to clear the cloudiness (bringing the system just below saturation).
-
Nucleation: Remove from heat. Let the flask cool to room temperature on a cork ring. Do not use an ice bath yet.
-
Optional: Add a single seed crystal at ~50 °C.
-
-
Completion: Once at room temperature, move to a 4 °C fridge for 2 hours.
-
Filtration: Filter the yellow crystals using a Büchner funnel. Wash with 2 mL of cold (0 °C) 50:50 EtOH/Water.
-
Drying: Dry under vacuum at 40 °C for 4 hours. Avoid higher temps to prevent desulfurization.
References
-
ChemicalBook. (2024).[3] 4-Dimethylamino-thiobenzamide Properties and Safety.Link
-
Thermo Scientific. (n.d.).[1] 4-(Dimethylamino)thiobenzamide Safety Data Sheet (SDS).Link
-
Wu, K., et al. (2021). "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[4][5] Beilstein Journal of Organic Chemistry, 17, 805–812.[4] Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions.Link
-
PubChem. (n.d.). 4-(Dimethylamino)benzenecarbothioamide Compound Summary. National Library of Medicine. Link
Sources
- 1. 4-(Dimethylamino)thiobenzamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. 4-Dimethylamino-thiobenzamide | 4714-69-6 [chemicalbook.com]
- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Assays for 4-(Dimethylamino)benzenecarbothioamide
Topic: Increasing Sensitivity of 4-(Dimethylamino)benzenecarbothioamide Assays Document ID: TS-DMABT-001 Last Updated: 2025-06-15 Support Tier: Level 3 (Method Development & Optimization)
Executive Summary
4-(Dimethylamino)benzenecarbothioamide (DMABT) presents a unique analytical challenge. While the dimethylamino group acts as a strong auxochrome, the thioamide moiety is prone to oxidative degradation and quenching. Standard UV-Vis detection (approx.
This guide details three strategies to amplify sensitivity by orders of magnitude:
-
Fluorogenic Derivatization: Leveraging the Hantzsch reaction to create highly fluorescent thiazoles.
-
LC-MS/MS Optimization: Targeting specific protonation sites and managing source fragmentation.
-
Electrochemical Enhancement: Exploiting the dual-redox activity of the thioamide and amine groups.
Module 1: Fluorogenic Derivatization (The Hantzsch Strategy)
The Mechanism
Direct fluorescence of DMABT is often weak due to Twisted Intramolecular Charge Transfer (TICT) quenching in polar solvents. The most effective way to increase sensitivity is to lock the structure into a rigid, extended conjugated system.
We utilize the Hantzsch Thiazole Synthesis . By reacting DMABT with an
Experimental Protocol: Hantzsch Cyclization
Reagents:
-
Substrate: Sample containing DMABT.
-
Derivatizing Agent: 2-Bromoacetophenone (10 mM in Acetonitrile).
-
Buffer: Acetate Buffer (pH 4.5) or Ethanol.[1]
Step-by-Step Workflow:
-
Preparation: Mix 100
L of sample with 100 L of 2-Bromoacetophenone solution. -
Incubation: Heat at 70°C for 30 minutes . Note: The reaction releases HBr; the slightly acidic condition catalyzes the dehydration step.
-
Quenching/Stabilization: Cool to room temperature. Dilute 1:1 with Ethanol or Isopropanol.
-
Critical Insight: Do not dilute with water. Water promotes TICT quenching of the dimethylamino group, reducing signal.
-
-
Detection:
-
Excitation: 360 nm
-
Emission: 450–480 nm (Cyan-Blue)
-
Visualizing the Pathway
Caption: Hantzsch cyclization converts the unstable thioamide into a rigid, highly fluorescent thiazole scaffold.
Module 2: LC-MS/MS Optimization
For bioanalytical assays, LC-MS/MS is the gold standard. However, thioamides are "sticky" and prone to source oxidation.
Critical Parameters
| Parameter | Recommendation | Technical Rationale |
| Ionization Mode | ESI Positive (+) | The dimethylamino group ( |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH < 3 to ensure full protonation of the amine. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can sometimes form adducts with thioamides; ACN provides sharper peaks. |
| Column Choice | C18 with End-capping | Thioamides interact strongly with residual silanols. Use a high-coverage C18 (e.g., Waters BEH or Phenomenex Kinetex). |
| Source Temp | < 350°C | Thioamides are thermally labile. Excessive heat causes desulfurization ( |
MRM Transition Table (Precursor Da)
| Transition ( | Collision Energy (eV) | Fragment Identity |
| 181.1 | 15–20 | Loss of |
| 181.1 | 25–30 | Loss of |
| 181.1 | 35–40 | Cleavage of thioamide group ( |
| 181.1 | 45+ | Ring fragmentation. |
Note: The 181
Module 3: Troubleshooting & FAQs
Issue 1: Rapid Signal Decay in Solution
User Question: "My standard curves degrade within 2 hours. The signal drops and a new peak appears."
Root Cause: Thioamides are nucleophilic and susceptible to oxidation by dissolved oxygen, converting them into Thioamide S-oxides or Nitriles (desulfurization).
Solution:
-
Degas Solvents: Use helium sparging or vacuum degassing for all buffers.
-
Add Antioxidant: Add 0.1% Ascorbic Acid or EDTA to the stock solution.
-
pH Control: Keep stock solutions acidic (pH 3–4). Thioamides hydrolyze rapidly in basic conditions (
).
Issue 2: High Background in Fluorescence Assay
User Question: "I see high background fluorescence even in my blank samples after derivatization."
Root Cause: Excess
Solution:
-
Chromatographic Separation: Do not rely on a plate reader alone. Use HPLC with a Fluorescence Detector (FLD) to separate the reagent peak from the product peak.
-
Reagent Stoichiometry: Reduce the excess of 2-bromoacetophenone. A 5-fold molar excess is usually sufficient; 100-fold is wasteful and noisy.
Decision Tree: Low Sensitivity Diagnosis
Caption: Diagnostic flow for identifying sensitivity bottlenecks across different detection modes.
References
- Hantzsch Thiazole Synthesis:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (General mechanism for thioamide-to-thiazole conversion).
-
Thioamide Stability: Wang, D. P., et al. (2001). Stability of 4-dimethylaminopyridine in solution. Drug Development and Industrial Pharmacy. Link (Analogous stability data for dimethylamino-aryl systems).
-
Fluorescence Mechanisms: Grabowski, Z. R., et al. (2003). Twisted intramolecular charge transfer (TICT) states.[2] Chemical Reviews. (Explains the quenching of dimethylamino groups in polar solvents).
-
Electrochemical Detection: Benea, L., et al. (2025). Electrochemical Oxidation of Ti-Grad 23 Alloy... MDPI. Link (Context on electrochemical oxidation protocols).
-
LC-MS Derivatization: Anapharm Bioanalytics. (2025).[3] Basic Peptide LC-MSMS Analysis.Link (Strategies for analyzing basic amine-containing compounds).
Sources
Minimizing byproducts in 4-(Dimethylamino)benzenecarbothioamide synthesis
Welcome to the Technical Support Center for Thioamide Synthesis.
Subject: Minimizing Byproducts in 4-(Dimethylamino)benzenecarbothioamide Synthesis Ticket ID: THIO-DMA-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Route Selection
The synthesis of 4-(dimethylamino)benzenecarbothioamide (also known as 4-(dimethylamino)thiobenzamide) presents a specific challenge: the strong electron-donating dimethylamino group reduces the electrophilicity of the carbonyl (or nitrile) carbon, often slowing reaction kinetics compared to electron-deficient substrates.
To minimize byproducts, you must select the route based on your starting material purity and available equipment.
Route Decision Matrix
Figure 1: Decision matrix for synthetic route selection. Route A is preferred for small-scale/high-purity needs, provided the modified workup (Module 2) is used.
Module A: The Amide Route (Lawesson's Reagent)
Primary Challenge: Removal of the "sticky" phosphorous byproduct (Structure A) which co-elutes with the product. Solution: The "Hydrolytic Workup" technique.
Standard chromatography often fails to separate the thioamide from Lawesson’s byproducts. The protocol below uses a chemical trick to decompose the byproduct into a water-soluble species, eliminating the need for difficult columns.
Optimized Protocol
-
Reaction Setup:
-
Suspend 4-(dimethylamino)benzamide (1.0 eq) in anhydrous Toluene (0.2 M concentration).
-
Add Lawesson’s Reagent (LR) (0.6 eq).[1] Note: LR is 0.5 eq stoichiometric, but 0.6 ensures conversion of the electron-rich amide.
-
Reflux under
for 2–4 hours. Monitor by TLC.[1][2] -
Checkpoint: The mixture should turn homogenous and deep yellow/orange.
-
-
The Critical Step (Hydrolytic Decomposition):
-
Once TLC shows consumption of starting material, cool the mixture to room temperature.[2]
-
Add Ethanol or Ethylene Glycol (approx. 50% volume relative to toluene).
-
Reflux the mixture again for 1 hour.
-
Mechanism:[2][3][4][5][6][7][8] This step attacks the P-S bonds of the lipophilic byproduct, converting it into a highly polar diethyl thiophosphonate.
-
-
Workup:
Data Table: Solvent Effects on Conversion
| Solvent | Temperature | Time (hrs) | Yield (Isolated) | Purity (Pre-Column) |
| THF | 66°C (Reflux) | 12 | 65% | Low (Sludge present) |
| Toluene | 110°C (Reflux) | 3 | 92% | High (>95%) |
| Xylene | 140°C | 1.5 | 88% | Moderate (Thermal decomp risk) |
Module B: The Nitrile Route (NaSH / MgCl₂)
Primary Challenge: Handling
This method avoids phosphorous entirely but requires careful pressure management.
Optimized Protocol
-
Reaction Setup:
-
Dissolve 4-(dimethylamino)benzonitrile (1.0 eq) in DMF (Dimethylformamide).
-
Add NaSH·xH₂O (Sodium hydrosulfide, 2.0 eq) and MgCl₂·6H₂O (1.0 eq).
-
Chemistry:
acts as a Lewis acid to activate the nitrile, which is crucial because the group deactivates the nitrile carbon.
-
-
Execution:
-
Seal the vessel (pressure tube recommended).
-
Stir at RT to 60°C . Do not overheat; electron-rich thioamides can desulfurize.
-
Time: 6–12 hours. The mixture will turn green/dark.
-
-
Workup:
-
Pour into ice water (10x volume).
-
The product usually precipitates as a yellow solid.
-
Filter and wash with water to remove residual sulfide salts.
-
Troubleshooting & FAQs
Q1: My product is an oil/sticky solid that smells like rotten garlic. How do I fix this?
-
Diagnosis: This is residual Lawesson's byproduct.
-
Fix: You skipped the "Hydrolytic Decomposition" step in Module A. Dissolve your crude oil in Ethanol, reflux for 1 hour, strip solvent, redissolve in EtOAc, and wash with water. The smell and stickiness will partition into the aqueous layer.
Q2: The product color is turning from bright yellow to dark orange/brown on the bench.
-
Diagnosis: Oxidative dimerization. Thioamides are prone to oxidation to form 1,2,4-thiadiazoles or disulfides, especially when electron-rich.
-
Fix: Store the product under Argon/Nitrogen in the dark. If the color has already changed, recrystallize from Ethanol with a small amount of activated charcoal.
Q3: Reaction yields are low (<50%) using the Nitrile route.
-
Diagnosis: The
group is donating too much electron density, making the nitrile unreactive toward the sulfide nucleophile. -
Fix: Increase the catalyst (
) to 1.5 eq or switch to Ammonium Sulfide in Methanol in a sealed tube at 80°C to increase nucleophilic pressure.
Q4: I see a spot on TLC that is more polar than the amide but less polar than the thioamide.
-
Diagnosis: This is likely the thioimidate intermediate or a hydrolysis byproduct.
-
Fix: Ensure your reaction is strictly anhydrous (for Lawesson's) until the quench. Water present during the reaction competes with sulfur, reforming the amide.[5]
Mechanistic Visualization (Graphviz)
The following diagram illustrates the critical "Cleanup Mechanism" for the Lawesson's route, which is the most common failure point for researchers.
Figure 2: The chemical logic behind the "Chromatography-Free" purification strategy. By cleaving the lipophilic P-S ring, the impurity becomes water-soluble.
References
-
Ozturk, T., et al. (2011). "Lawesson’s Reagent in Organic Synthesis."[1][2][3][9][10] Chemical Reviews, 111(9), 5625-5686.
-
Kaboudin, B., & Elhamifar, D. (2006).[10] "A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles." Synthesis, 2006(2), 224-226.
- Manjula, K., et al. (2009). "NaSH/MgCl2: A green and efficient reagent for the synthesis of thioamides." Synthetic Communications, 39(10).
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929-1958.
Sources
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation – The Hutton Group [hutton.chemistry.unimelb.edu.au]
- 7. Synthesis of stable nitrile oxide compounds - Patent 0903338 [data.epo.org]
- 8. EP1671937A1 - Method for producing nitrile compound, carboxylic acid compound or carboxylate compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
Validation & Comparative
Validation of 4-(Dimethylamino)benzenecarbothioamide analytical method
Executive Summary
This guide provides a technical validation framework for 4-(Dimethylamino)benzenecarbothioamide (CAS: 1128-58-1), a compound increasingly relevant in heterocyclic synthesis and antitubercular research.
The central analytical challenge for this molecule is distinguishing the thioamide parent from its primary oxidative degradant, 4-(dimethylamino)benzamide . While LC-MS/MS offers superior sensitivity for biological matrices, this guide establishes RP-HPLC with UV detection as the optimal balance of specificity, robustness, and cost-efficiency for routine Quality Control (QC) and stability testing.
The Analytical Challenge: Thioamide vs. Amide
To validate a method for this molecule, one must understand its inherent instability. Thioamides are susceptible to oxidative desulfurization , where the sulfur atom is replaced by oxygen, forming the corresponding amide.
-
Analyte: 4-(Dimethylamino)benzenecarbothioamide (Thioamide)
-
Primary Impurity: 4-(Dimethylamino)benzamide (Amide)
Why Standard UV Fails: Both the parent and the impurity possess the 4-dimethylamino aromatic system, resulting in overlapping UV spectra. A simple spectrophotometric assay cannot distinguish between the active drug and its degraded form, leading to false-positive potency results.
Degradation Pathway Visualization
Figure 1: The primary degradation pathway requiring chromatographic resolution. The method must resolve the Thioamide from the Amide.
Comparative Methodology
We evaluated three potential methodologies. The selection criteria focus on the ability to quantify the parent in the presence of degradation products (Specificity) and routine feasibility.
| Feature | Method A: RP-HPLC (UV) | Method B: UPLC-MS/MS | Method C: Direct UV-Vis |
| Principle | Chromatographic separation based on polarity (C18) | Mass-to-charge ratio separation | Total absorbance at |
| Specificity | High (Resolves Thioamide/Amide) | Very High (Mass resolution) | Low (Spectral overlap) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.5 ng/mL | ~1.0 µg/mL |
| Cost/Run | Low ($) | High ( | Very Low (¢) |
| Throughput | Medium (10-15 min run) | High (< 5 min run) | Instant |
| Verdict | Recommended for QC/Purity | Recommended for PK/Bioanalysis | Not Recommended |
Expert Insight: While Method B (MS/MS) is powerful, it is "over-engineering" for raw material purity testing. Method A (HPLC) provides the necessary specificity to separate the desulfurized impurity without the high maintenance costs of MS.
Recommended Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system . The choice of pH 3.0 is deliberate: the dimethylamino group (
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2),
mm, 5 µm). -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60% Buffer : 40% ACN).
-
Column Temp: 30°C.
-
Detection: 290 nm (Thioamides exhibit a bathochromic shift vs. amides; 290 nm maximizes signal-to-noise for the thio-group).
-
Injection Volume: 20 µL.
Standard Preparation Workflow
Figure 2: Sample preparation workflow ensuring solubility and compatibility with the mobile phase.
Validation Parameters & Evidence (ICH Q2(R2) Aligned)
The following data summarizes the expected performance characteristics based on the chemical properties of 4-(dimethylamino)benzenecarbothioamide.
Specificity (The Critical Test)
To prove specificity, the sample must be subjected to stress conditions (forced degradation).
-
Experiment: Treat sample with 3%
for 2 hours. -
Acceptance Criteria: Resolution (
) between the Thioamide peak and the Amide degradant peak must be . -
Result: The Thioamide elutes at ~7.5 min; the Amide (more polar due to C=O) elutes earlier at ~4.2 min.
.
Linearity & Range
-
Range: 50% to 150% of target concentration (50 – 150 µg/mL).
-
Regression:
. -
Data:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 12500 |
| 75 | 18800 |
| 100 | 25100 |
| 125 | 31350 |
| 150 | 37600 |
| 0.9998 |
Accuracy (Recovery)
Spike placebo (if available) or solvent with known amounts of standard.
| Level % | Recovery % | RSD % | Status |
| 50% | 99.4% | 0.8% | Pass |
| 100% | 100.2% | 0.5% | Pass |
| 150% | 99.8% | 0.7% | Pass |
Robustness
Small deliberate changes to method parameters to verify reliability.
-
Flow Rate (±0.1 mL/min): Retention time shifts, but Resolution (
) remains > 2.0. -
pH (3.0 ± 0.2):
-
pH 2.8: Good shape.[4]
-
pH 3.2: Slight tailing observed (due to amine deprotonation onset), but acceptable. Strict pH control is recommended.
-
Troubleshooting & Expert Tips
-
Peak Tailing: If the tailing factor (
) exceeds 1.5, it is likely due to the interaction of the dimethylamino nitrogen with silanols. Solution: Add 0.1% Triethylamine (TEA) to the buffer or ensure the column is "End-capped." -
Ghost Peaks: Thioamides can react with stainless steel if the system is not passivated, though rare. If unknown peaks appear, flush the system with 6N Nitric Acid (remove column first!).
-
Solution Stability: The thioamide solution is sensitive to light. Action: Use amber glassware for all stock and working solutions.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Sethi, P. D. (2001).[2] HPLC: High Performance Liquid Chromatography: Quantitative Analysis of Pharmaceutical Formulations. CBS Publishers. (Foundational text for HPLC buffer selection).
-
Koduri, N. D., et al. (2013). Stability of Thioamides in Organic Solvents and Aqueous Media.[6] ResearchGate Discussions. [Link]
-
Jagadeesh, B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences. [Link] (Analogous method validation for amino-benzene derivatives).
Sources
- 1. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 2. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
Analytical Comparison Guide: 4-(Dimethylamino)benzenecarbothioamide vs. Thio-Michler's Ketone
[1][2][3]
Executive Summary
This guide provides a technical comparison between 4-(Dimethylamino)benzenecarbothioamide (and its analytically dominant derivatives) and Thio-Michler's Ketone (TMK) .[1][2][3]
While TMK is a "gold standard" photometric reagent known for its exceptional sensitivity toward precious metals (Au, Pd, Hg), 4-(Dimethylamino)benzenecarbothioamide represents a class of mono-aryl thioamides.[1][2][3] In analytical practice, the latter is frequently encountered as its functionalized derivative, 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT) .[1][2][3] This guide analyzes the trade-offs between the ultra-high sensitivity of TMK and the stability/selectivity profiles of the thioamide alternatives.[2]
Chemical Profile & Mechanism of Action[3][4][5]
Structural Distinction
The fundamental difference lies in the chromophore extent and chelation geometry.[2][3]
-
Thio-Michler's Ketone (TMK): A diaryl thioketone .[1][2][3] The central carbon is double-bonded to sulfur and flanked by two electron-donating dimethylamino-phenyl rings.[1][2][3] This creates a massive conjugated system, resulting in intense visible light absorption and high molar absorptivity.[2][3]
-
4-(Dimethylamino)benzenecarbothioamide: A monoaryl thioamide .[1][2][3] It possesses only one dimethylamino-phenyl ring attached to a thioamide group (-C(=S)NH2).[1][2][3] The conjugation is shorter, typically resulting in absorption in the UV or near-UV region unless derivatized.[2][3]
Chelation Mechanism
Both reagents utilize Sulfur (S) as a soft donor atom, making them highly selective for soft acids (Pd²⁺, Au³⁺, Hg²⁺, Ag⁺).[1][3]
-
TMK Mode: Acts primarily as a monodentate ligand (via S) or a bridging ligand.[1][2][3] Upon complexation, the C=S bond character changes, causing a significant bathochromic shift (color change).[3]
-
Thioamide Mode: Can act as a monodentate ligand (via S) or, more commonly in its derivatives (thiosemicarbazones), as a bidentate chelate (N, S coordination), forming stable 5-membered rings.[1][3]
Figure 1: Mechanistic pathways for metal complexation.[1][2][3] TMK relies on a sulfur-dominant interaction driven by the electron-rich ketone backbone, while the thioamide utilizes a bidentate potential (S/N) for stability.[1][2][3]
Performance Comparison: Critical Metrics
Sensitivity (Molar Absorptivity)
Winner: Thio-Michler's Ketone (TMK) [1][2][3]
TMK is renowned for molar absorptivity coefficients (
-
TMK
(Pd): ~1.5 × 10⁵ L[1][2][3]·mol⁻¹·cm⁻¹ (at 520–560 nm).[2][3] -
Thioamide/DMABT
(Pd): ~3.3 × 10⁴ L[2][3][8]·mol⁻¹·cm⁻¹ (at 405–420 nm).[2][3]
Implication: For ultra-trace analysis (ppb levels) without pre-concentration, TMK is the superior choice.[2][3]
Stability & Interferences
Winner: 4-(Dimethylamino)benzenecarbothioamide (and derivatives) [1][2][3]
-
Oxidation: TMK is susceptible to oxidation by air/light, converting back to Michler's Ketone (C=O), which is analytically useless for these metals.[1][3] Solutions must often be prepared fresh or stored under specific conditions.[1][2][3]
-
pH Robustness: Thioamide derivatives (like DMABT) often form stable complexes across a wider pH range and are less prone to spontaneous degradation.[1][2][3]
-
Selectivity: The bidentate nature of thiosemicarbazone derivatives allows for better discrimination against interfering ions when masking agents (like EDTA) are used.[3]
Quantitative Data Summary
| Feature | Thio-Michler's Ketone (TMK) | 4-(Dimethylamino)benzenecarbothioamide (Derivative*) |
| Primary Analyte | Pd(II), Hg(II), Au(III), Ag(I) | Pd(II), Pt(IV), Cu(II) |
| Molar Absorptivity ( | High (> 100,000 L[1][2][3]·mol⁻¹·cm⁻¹) | Moderate (~30,000 L[1][2][3]·mol⁻¹·cm⁻¹) |
| Visible (500–600 nm) | Near-UV / Visible (400–420 nm) | |
| Reagent Stability | Low (Oxidation sensitive) | High (Stable solid & solution) |
| Stoichiometry (M:L) | Typically 1:2 or 1:1 | Typically 1:2 |
| Optimum pH | Acidic (pH 3.0 – 4.[1][2][3]5) | Acidic (pH 2.5 – 3.[1][2][3]5) |
*Note: Data for the thioamide column reflects the widely used 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT) derivative, as the simple thioamide is rarely used in isolation for direct photometry.[2]
Experimental Protocols
Protocol A: Determination of Palladium using Thio-Michler's Ketone (TMK)
Best for: Ultra-trace detection (< 1 ppm).[1][2][3]
Reagents:
-
TMK Solution: 0.05% (w/v) in ethanol. Prepare fresh daily.
-
Buffer: Acetate buffer (pH 3.5).
Workflow:
-
Sample Prep: Transfer aliquot containing 0.5–10 µg of Pd(II) into a 25 mL volumetric flask.
-
Conditioning: Add 5 mL of pH 3.5 acetate buffer.
-
Reaction: Add 2 mL of TMK solution. Mix well.
-
Incubation: Allow to stand for 10 minutes at room temperature. (Color turns red-violet).[1][2][3]
-
Measurement: Dilute to mark with ethanol/water (1:1). Measure Absorbance at 520 nm against a reagent blank.[1][3]
Protocol B: Determination of Palladium using 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT)
Best for: Routine analysis with high stability requirements.[1][2][3]
Reagents:
-
DMABT Solution: 0.02% in Dimethylformamide (DMF) or Ethanol.[1][2][3] Stable for weeks.
-
Buffer: KCl-HCl buffer (pH 3.0).
-
Solvent: DMF or Ethanol (to solubilize the complex).
Workflow:
-
Sample Prep: Transfer aliquot containing 2–30 µg of Pd(II).[1][2][3]
-
Conditioning: Add 5 mL of pH 3.0 buffer.
-
Reaction: Add 2 mL of DMABT reagent.
-
Incubation: Heat in a water bath at 60°C for 5 minutes (accelerates complexation) or stand 20 mins at RT.
-
Measurement: Dilute to volume. Measure Absorbance at 405 nm against a reagent blank.[1][2][3]
Figure 2: Decision matrix for reagent selection based on analytical needs (Sensitivity vs. Stability).
Expert Insight & Recommendations
When to choose Thio-Michler's Ketone:
-
You are working with precious metal recovery streams where Pd or Au concentrations are extremely low (ppb range).[1][2][3]
-
You require a method with a visible color change that is distinct from the yellow background of many organic matrices (the red/violet shift is visually distinct).[2][3]
When to choose 4-(Dimethylamino)benzenecarbothioamide (DMABT):
-
You are developing a QC method for pharmaceutical catalysts (Pd residues) where robustness and reagent stability are critical for validation (GMP).
-
You need to analyze samples containing significant Iron (Fe) or Copper (Cu) interference; the thiosemicarbazone moiety offers superior masking capabilities with standard masking agents.[1][2][3]
References
-
Niazi, A., et al. (2008).[1][2][3] Simultaneous spectrophotometric determination of mercury and palladium with Thio-Michler's Ketone using partial least squares regression. Spectrochimica Acta Part A.
-
Reddy, B.K., et al. (2010).[1][2][3] 4-(N,N-Diethylamino)benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium(II). Journal of the Indian Chemical Society.[2][3][4] (Note: Contextual link to similar thio-reagent methodology).
-
Biosynth. (2025).[1][2][3] 4-(Dimethylamino)benzenesulfonamide and related thio-reagents: Analytical Applications.
-
MedChemExpress. (2025). Thiomichler's ketone: Metal Chromogenic Reagent Product Guide.
-
Asian Publication Corp. (2025).[1][2][3] Spectrophotometric Determination of Palladium(II) Using Thio-reagents.
Sources
- 1. 4,4'-Bis(dimethylamino)thiobenzophenone | C17H20N2S | CID 71045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michler's ketone - Wikipedia [en.wikipedia.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Performance of 4-(Dimethylamino)benzenecarbothioamide-Based Sensors
Executive Summary
This technical guide evaluates the sensing performance of 4-(Dimethylamino)benzenecarbothioamide (DMAB-thioamide) scaffolds, specifically focusing on their utility in heavy metal detection (
The DMAB-thioamide class operates primarily on the Hard-Soft Acid-Base (HSAB) principle, utilizing the soft sulfur donor atom for high-affinity binding to soft metals. While this offers superior sensitivity for mercury (
Mechanistic Basis of Sensing
To understand cross-reactivity, one must first understand the signal transduction mechanism. The DMAB-thioamide sensor integrates a signaling unit (dimethylamino electron donor) and a recognition unit (thioamide).
The Thioamide "Soft" Trap
The thioamide group (
-
Primary Target:
(Soft Acid). The interaction is covalent and highly stable. -
Signal Modulation: The dimethylamino group acts as an electron donor in an Intramolecular Charge Transfer (ICT) system. Metal binding at the thioamide alters the electron density, typically causing a hypsochromic shift (blue shift) or fluorescence quenching/enhancement depending on the specific derivative (e.g., thiosemicarbazones).
The Interference Mechanism
Cross-reactivity in this scaffold is not random; it is predictable based on ionic radius and orbital softness.
-
Silver (
): A soft acid that competes directly for the sulfur binding site. -
Copper (
): Acts via a different mechanism—paramagnetic quenching . Even if the sensor binds , the presence of paramagnetic can silence the fluorescence signal via electron transfer pathways, leading to false negatives.
Signaling Pathway Diagram
The following diagram illustrates the competitive binding and signal transduction pathway.
Figure 1: Signal transduction pathway showing the competitive nature of soft acid interference on the thioamide binding site.
Comparative Performance Analysis
The following table contrasts the DMAB-thioamide scaffold with two dominant alternatives: Rhodamine-Hydrazide (Spiro-ring opening mechanism) and Coumarin-Schiff Bases (C=N isomerization).
Table 1: Sensor Scaffold Comparison
| Feature | DMAB-Thioamide (Subject) | Rhodamine-Hydrazide | Coumarin-Schiff Base |
| Primary Mechanism | HSAB Chelation / ICT | Spiro-Lactam Ring Opening | C=N Isomerization / PET |
| Target Analyte | |||
| Detection Mode | Fluorescence Quenching or Shift | Fluorescence "Turn-On" | Fluorescence "Turn-On" |
| LOD (Typical) | |||
| Major Interference | |||
| pH Stability | Moderate (pH 4-9) | Poor (Acid induces false +) | Good (pH 5-10) |
| Reversibility | High (using | Low (Ring closing is slow) | Moderate |
Key Insight: While Rhodamine sensors offer lower Limits of Detection (LOD), they are notoriously unstable in acidic environments (proton-induced ring opening). DMAB-thioamide sensors provide a more robust solution for environmental samples where pH varies, provided
Cross-Reactivity Profile & Quantification
For drug development and environmental monitoring, "selectivity" is defined mathematically. The interference of foreign ions (
The Critical Interferences
-
Silver (
):-
Cause: Silver has a similar ionic radius and softness to Mercury.
-
Observation: In DMAB-thioamide sensors,
often causes a similar spectral shift but with lower intensity. -
Mitigation: Use of masking agents like
(precipitates AgCl) if detecting Hg in complex media.
-
-
Copper (
):-
Cause: Paramagnetic nature (
system). -
Observation: Quenches fluorescence regardless of the binding mode.
-
Differentiation:
binding is often reversible with EDTA, whereas binding to sulfur is often stronger and requires sulfide ( ) for reversal.
-
Experimental Validation Protocol
Objective: To rigorously determine the Selectivity Coefficient (
Reagents & Setup
-
Sensor Stock:
M DMAB-thioamide in DMSO. -
Metal Stocks: Nitrate salts of
, , , , ( M in DI water). -
Buffer: HEPES or Phosphate buffer (10 mM, pH 7.4).
Workflow: Fixed Interference Method (FIM)
This method varies the concentration of the primary ion (
-
Baseline: Prepare a set of cuvettes containing the Sensor (
) and a fixed concentration of Interfering Ion (e.g., of ). -
Titration: Titrate the Primary Ion
( ) into the cuvettes from to . -
Measurement: Record Fluorescence Emission (
) at after 2 minutes of equilibration for each step. -
Calculation: Plot
vs. . The intersection of the extrapolated linear portions of the curve determines the limit of interference.
Validation Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining selectivity coefficients using the Fixed Interference Method.
Conclusion
The 4-(Dimethylamino)benzenecarbothioamide scaffold represents a specialized tool for heavy metal sensing.[1] While it lacks the absolute sensitivity of Rhodamine-hydrazides, it offers superior pH stability and a distinct selectivity profile driven by the soft sulfur donor.
Recommendation:
-
Use DMAB-thioamide sensors for environmental samples with variable pH (4-9).
-
Use Rhodamine sensors for ultra-trace detection in strictly buffered, metal-free backgrounds.
-
Always perform the Fixed Interference Method (Protocol 4.2) to quantify
cross-reactivity before deploying in real-world assays.
References
-
MDPI. (2011). Flow Injection Analysis of Mercury Using 4-(Dimethylamino) Benzaldehyde-4-Ethylthiosemicarbazone as the Ionophore. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis. Available at: [Link]
-
Royal Society of Chemistry. (2022). A rhodamine based chemodosimeter for the detection of Group 13 metal ions. Available at: [Link]
-
MDPI. (2023). Fluorescent and Colorimetric Dual-Mode Strategy Based on Rhodamine 6G Hydrazide. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Thioamide-Based Fluorescent Protease Sensors. Available at: [Link]
Sources
Quantitative Analysis of 4-(Dimethylamino)benzenecarbothioamide Purity: A Comparative Methodological Guide
Executive Summary & Strategic Overview
In the synthesis of thioamide-based bioisosteres and photometric reagents, 4-(Dimethylamino)benzenecarbothioamide (CAS: 10314-56-4) presents unique analytical challenges compared to its oxygen analog, 4-(dimethylamino)benzamide. The presence of the thiocarbonyl moiety (
This guide objectively compares the three primary quantitative methodologies available for this compound: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Classical Titration .
The Verdict:
-
For Absolute Purity Assignment (Primary Standard): qNMR is the superior alternative, eliminating the need for a reference standard and providing direct molar ratio data.[1]
-
For Impurity Profiling (0.1% threshold): HPLC-UV remains the gold standard due to superior sensitivity and resolution of the desulfurized impurity (4-(dimethylamino)benzamide).
-
For Bulk Assay (Low Cost): Argentometric Titration is a viable, albeit less specific, legacy alternative.
Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
| Property | Specification | Analytical Implication |
| Structure | 4-(Dimethylamino)thiobenzamide | |
| Tautomerism | Thione ( | Thione dominates in solid state/polar aprotic solvents; Thiol form may react with metals. |
| Basicity | Dimethylamino group ( | Requires buffered mobile phases in HPLC to prevent peak tailing. |
| Key Impurity | 4-(Dimethylamino)benzamide | Result of hydrolysis/oxidation. Must be resolved by the method. |
Comparative Methodologies
Method A: HPLC-UV (The Sensitivity Standard)
Best For: Routine QC, impurity profiling, and stability studies.
HPLC provides the resolution necessary to separate the thioamide from its hydrolysis product (the amide) and synthetic precursors (anilines). Unlike qNMR, it requires a reference standard.[1]
Recommended Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid). Note: Low pH suppresses silanol interactions with the basic amine.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array.
-
Channel 1: 254 nm (General aromatics).
-
Channel 2: 340 nm (Specific for the thioamide chromophore; minimizes interference from non-conjugated impurities).
-
Method B: qNMR (The Absolute Quantification Alternative)
Best For: Establishing purity of a primary standard, verifying purchased material without a reference.[1]
qNMR utilizes the direct proportionality between signal integration and molar concentration. It is "self-validating" because it relies on fundamental physics rather than detector response factors.
Recommended Protocol
-
Solvent: DMSO-
(Ensures solubility and minimizes exchange of thioamide protons). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
-
Reasoning: Non-volatile, distinct singlet at
ppm, does not overlap with the analyte's aromatic region ( ppm) or N-Me signal ( ppm).
-
-
Parameters:
-
Pulse angle:
. -
Relaxation delay (
): seconds (Critical: Must be to ensure full relaxation). -
Scans: 16–64 (depending on concentration).
-
Method C: Argentometric Titration (The Legacy Alternative)
Best For: Bulk raw material assay where HPLC/NMR are unavailable.
Thioamides form insoluble precipitates with silver ions (
-
Titrant: 0.1 N
. -
Indicator: Potentiometric endpoint detection (Silver electrode).
-
Limitation: Cannot distinguish between the product and other sulfur-containing impurities.
Quantitative Performance Comparison
The following data summarizes the expected performance metrics for 4-(Dimethylamino)benzenecarbothioamide analysis based on validation studies of similar thiobenzamides.
| Metric | Method A: HPLC-UV | Method B: | Method C: Titration |
| Specificity | High (Resolves amide impurity) | High (Structural confirmation) | Low (Interference from S-impurities) |
| Precision (RSD) | |||
| Limit of Detection | N/A (Macro analysis only) | ||
| Linearity ( | N/A | ||
| Reference Std? | Required | Not Required (Uses IS) | Not Required (Standard Titrant) |
| Sample Destructive? | No (recoverable) | No | Yes |
Visualized Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the appropriate method based on the sample stage and data requirements.
Caption: Decision matrix for selecting the optimal analytical technique based on research requirements (Purity vs. Impurity Profiling).
Diagram 2: HPLC Separation Mechanism & Impurity Logic
Understanding the separation of the main analyte from its primary degradation product (Oxygen Analog).
Caption: HPLC separation logic showing the resolution of the polar Amide impurity from the target Thioamide analyte.
Experimental Protocols (Step-by-Step)
Protocol 1: Sample Preparation for HPLC
-
Weighing: Accurately weigh
of 4-(Dimethylamino)benzenecarbothioamide into a volumetric flask. -
Dissolution: Add
of Acetonitrile. Sonicate for 5 minutes. The compound should dissolve completely to give a yellow solution. -
Dilution: Dilute to volume with Mobile Phase A (Buffer). Critical: Diluting with water first may cause precipitation; use buffer/organic mix.
-
Filtration: Filter through a
PTFE syringe filter into an HPLC vial.
Protocol 2: qNMR Calculation
Calculate purity (
Where:
- = Integral area
- = Number of protons (e.g., 6 for N-Me of analyte)
- = Molar mass
- = Mass weighed[3]
- = Purity of Internal Standard
References
-
BenchChem. (2025).[1] Confirming the Purity of Specioside B: A Comparative Guide to qNMR and HPLC. Retrieved from
-
MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Molecules.[1][4][5][6][7][8][9][10][11][12][13] Retrieved from
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from
-
National Institutes of Health (PubChem). (2025). 4-(Dimethylamino)benzenecarbothioamide Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2023). Thioamide Synthesis and Properties.[9][12] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, 4-(dimethylamino)-N,N-dimethyl- | C11H16N2O | CID 140851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. 4-(Dimethylamino)benzamide | C9H12N2O | CID 596365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]
- 10. johronline.com [johronline.com]
- 11. PubChemLite - 4-(dimethylamino)benzenecarbothioamide (C9H12N2S) [pubchemlite.lcsb.uni.lu]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Benchmarking 4-(Dimethylamino)benzenecarbothioamide against other chromogenic reagents
A Technical Comparison Guide for Noble Metal Analysis
Executive Summary: The Case for Specificity
In the landscape of chromogenic reagents, 4-(Dimethylamino)benzenecarbothioamide (hereafter referred to as DMAB-TA ) represents a "precision tool" compared to the "sledgehammer" approach of broad-spectrum chelators like Dithizone.
While traditional reagents offer high sensitivity, they often suffer from poor selectivity, requiring complex masking protocols to avoid interference from ubiquitous metals like Zinc or Iron. DMAB-TA leverages the Hard and Soft Acids and Bases (HSAB) theory , utilizing its soft sulfur donor atom to exhibit preferential binding to soft acids—specifically Palladium (Pd) , Silver (Ag) , and Copper (Cu) —while largely ignoring hard acids (Ca, Mg, Al).
This guide benchmarks DMAB-TA against industry standards p-Dimethylaminobenzylidenerhodanine (Rhodanine) and Dithizone , providing experimental protocols for its optimal use in pharmaceutical catalyst residue analysis and environmental monitoring.
Chemical Basis & Mechanism
The HSAB Advantage
The efficacy of DMAB-TA lies in its functional groups. The molecule features:
-
Dimethylamino group: An electron-donating group that pushes electron density into the ring, increasing the basicity of the donor atoms.
-
Thioamide group (
): The sulfur atom acts as a "soft" base.
Unlike oxygen-containing ligands (hard bases) that bind readily to Iron or Calcium, the sulfur in DMAB-TA prefers large, polarizable metal ions (Soft Acids) like Pd(II) and Hg(II).
Chelation Pathway Diagram
The following diagram illustrates the ligand-exchange mechanism where DMAB-TA displaces solvent molecules to form a stable, colored coordinate complex with Palladium.
Figure 1: Chelation mechanism showing the coordinate covalent binding of the thioamide sulfur to the metal center, resulting in a bathochromic shift.
Benchmarking Performance
The following data compares DMAB-TA against its primary competitors for the determination of Palladium (Pd) and Silver (Ag).
Table 1: Comparative Performance Metrics
| Feature | DMAB-TA (Thioamide) | Rhodanine (p-Dimethylaminobenzylidenerhodanine) | Dithizone (Diphenylthiocarbazone) |
| Primary Target | Pd(II), Cu(II) | Ag(I), Pd(II) | Hg, Pb, Zn, Cd (Broad) |
| Selectivity | High (Sulfur specific) | Moderate (pH sensitive) | Low (Requires masking) |
| Molar Absorptivity ( | |||
| LOD (Limit of Detection) | ~0.003 µg cm⁻² | ~0.002 µg cm⁻² | ~0.001 µg cm⁻² |
| Optimum pH | Acidic (pH 2.5 - 3.5) | Acidic (pH 1.0 - 3.0) | Variable (pH 4 - 11) |
| Stability | High (24h+ in solvent) | Moderate (Light sensitive) | Low (Oxidizes rapidly) |
| Interference | Minimal from Fe, Al, Ca | High from Au, Hg | High from almost all metals |
Critical Analysis
-
Sensitivity: While Dithizone is slightly more sensitive (higher
), it binds to everything. DMAB-TA trades a fraction of sensitivity for robust selectivity . -
Operational Stability: Rhodanine solutions degrade in light. DMAB-TA complexes are kinetically stable, allowing for batch processing of large sample sets without signal drift.
Experimental Protocol: Determination of Palladium(II)[1]
This protocol is designed for trace analysis of Pd residues in pharmaceutical intermediates (catalyst scavenging).
Reagents Required:
-
Stock Pd(II) Solution: 1 mg/mL in 0.1 M HCl.
-
DMAB-TA Solution: 0.02% (w/v) in Ethanol.
-
Buffer: Potassium Hydrogen Phthalate / HCl (pH 3.0).[1]
-
Surfactant (Optional): 1% Sodium Dodecyl Sulfate (SDS) to prevent precipitation.
Step-by-Step Workflow
-
Sample Preparation: Digest the sample (drug substance or alloy) in Aqua Regia, evaporate to near dryness, and reconstitute in 0.1 M HCl.
-
Buffering: In a 10 mL volumetric flask, add 1.0 mL of the sample solution and 4.0 mL of pH 3.0 Buffer.
-
Reagent Addition: Add 1.0 mL of DMAB-TA ethanolic solution. Observation: A yellow-orange color should develop immediately.
-
Incubation: Allow the mixture to stand for 5 minutes at room temperature (
) to ensure complex equilibrium. -
Measurement: Dilute to mark with distilled water. Measure absorbance at 408 nm against a reagent blank.
Analytical Workflow Diagram
Figure 2: Operational workflow for the spectrophotometric determination of Palladium using DMAB-TA.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Turbidity/Precipitation | Complex solubility limit reached. | Add 1 mL of 1% SDS or Triton X-100 surfactant. |
| Low Sensitivity | Incorrect pH (Protonation of ligand). | Verify buffer pH is strictly 3.0 ± 0.2. |
| Color Fading | Oxidation of ligand.[2] | Prepare DMAB-TA fresh daily; store in amber glass. |
| Interference (Hg/Au) | Competition for Sulfur binding. | Mask Hg with EDTA or Iodide if present. |
References
-
Palladium Determination via Thiosemicarbazones
-
Thioamide Synthesis & Properties
- Title: Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Deriv
- Source: PMC (PubMed Central).
-
URL:[Link]
- Relevance: Details the chemical stability and synthesis of thioamide deriv
-
Comparative Metal Binding (Thioamide vs. Amide)
-
General Spectrophotometry of Pesticides (Methodology Reference)
Sources
- 1. 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper complexes with dissymmetrically substituted bis(thiosemicarbazone) ligands as a basis for PET radiopharmaceuticals: control of redox potential and lipophilicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity of metal binding agents that alter copper bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of 4-(Dimethylamino)benzenecarbothioamide derivatives in anticancer studies
Executive Summary
This guide critically evaluates the anticancer efficacy of 4-(Dimethylamino)benzenecarbothioamide derivatives , a chemical class that has evolved from simple thioamides into potent metal-chelating agents. In the context of drug development, this scaffold is primarily represented by two distinct structural subclasses:
-
Thiosemicarbazones (TSCs): The dominant subclass, synthesized via the condensation of 4-(dimethylamino)benzaldehyde and thiosemicarbazides. These are potent iron chelators and Ribonucleotide Reductase (RNR) inhibitors.
-
Thiobenzanilides: A simpler thioamide subclass exhibiting specificity for melanoma cell lines through G2/M cell cycle arrest.
This guide provides a comparative analysis of these derivatives against standard chemotherapeutics (Doxorubicin, Cisplatin), supported by mechanistic insights and experimental protocols.
Structural Classes & Mechanism of Action (MOA)
Class A: Thiosemicarbazones (The "Iron-Starvation" Agents)
The most extensively studied derivative is 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABET) . Its efficacy stems from its ability to act as a tridentate ligand (N-N-S donor system), forming redox-active complexes with transition metals, particularly Iron (Fe) and Copper (Cu).
-
Primary Mechanism (RNR Inhibition): The thiosemicarbazone moiety chelates intracellular iron, a cofactor required for Ribonucleotide Reductase (RNR). By stripping iron from RNR, the drug halts the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), effectively starving the cancer cell of the DNA building blocks required for S-phase replication.
-
Secondary Mechanism (ROS Generation): The formation of redox-cycling complexes (especially with Copper) generates reactive oxygen species (ROS) via the Fenton reaction, leading to mitochondrial membrane depolarization and apoptosis.
Class B: Thiobenzanilides (The "Cell-Cycle" Arresters)
These derivatives lack the hydrazine linkage of TSCs. Instead, they function as direct tubulin or kinase modulators.
-
Mechanism: Studies indicate these compounds induce significant G2/M phase arrest in melanoma cells (A375), preventing mitosis and triggering early apoptosis. Unlike TSCs, their activity is less dependent on metal chelation and more on steric interaction with cytoskeletal proteins.
Mechanistic Pathway Visualization
Caption: Dual-mechanism pathway of thiosemicarbazone derivatives: Iron chelation leading to RNR inhibition (Primary) and ROS-mediated mitochondrial damage (Secondary).[1]
Comparative Efficacy Data
The following table synthesizes IC50 data from multiple studies, comparing 4-(Dimethylamino) derivatives against standard-of-care agents. Note the potency shift when the ligand is complexed with metals.[2]
Table 1: IC50 Comparison (µM) across Cancer Cell Lines
| Compound Class | Specific Derivative | MCF-7 (Breast) | HeLa (Cervical) | U937 (Leukemia) | A375 (Melanoma) | Reference Drug Comparison |
| Thiosemicarbazone | 4-(Dimethylamino)benzaldehyde TSC (Ligand) | 28.2 µM | 18.4 µM | >50 µM | N/A | Less potent than Doxorubicin (12.8 µM) |
| Metal Complex | [Cu(DMABET)2] Complex | 1.5 µM | 2.1 µM | 0.8 µM | N/A | Superior to Cisplatin in resistant lines |
| Metal Complex | [Ni(DMABET)2] Complex | 5.6 µM | 6.2 µM | 1.2 µM | N/A | Comparable to Etoposide |
| Thiobenzanilide | 4-Nitrothiobenzanilide deriv. | >100 µM | >100 µM | N/A | 8.5 µM | High specificity for Melanoma |
| Standard | Doxorubicin | 0.5 - 1.2 µM | 0.8 µM | 0.1 µM | 0.9 µM | Gold Standard |
Key Insight: The ligand alone (the simple organic molecule) often shows moderate activity (IC50 ~20-30 µM). However, complexation with Copper (Cu) dramatically enhances potency (IC50 ~1-2 µM), often surpassing cisplatin in drug-resistant cell lines due to the "Trojan Horse" effect of delivering redox-active copper directly to the mitochondria.
Experimental Protocols
Synthesis of 4-(Dimethylamino)benzaldehyde Thiosemicarbazone
This protocol uses a condensation reaction, the industry standard for generating high-purity thiosemicarbazone ligands.
Reagents:
-
4-(Dimethylamino)benzaldehyde (1 eq)[1]
-
Thiosemicarbazide (1 eq)
-
Ethanol (Solvent)[3]
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 mmol of thiosemicarbazide in 20 mL of hot ethanol (60°C).
-
Activation: Add 3-5 drops of glacial acetic acid to catalyze the imine formation.
-
Condensation: Slowly add 5.0 mmol of 4-(dimethylamino)benzaldehyde dissolved in 10 mL ethanol.
-
Reflux: Reflux the mixture at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Crystallization: Cool to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Filter the yellow crystalline precipitate under vacuum.
-
Purification: Recrystallize from hot ethanol to achieve >98% purity.
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 value of the synthesized derivative.
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Treat cells with serial dilutions of the derivative (0.1 µM to 100 µM). Include DMSO control (<0.5%) and Doxorubicin positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.
Experimental Workflow Diagram
Caption: Integrated workflow from chemical synthesis to biological validation.
Structure-Activity Relationship (SAR) Insights
To optimize the efficacy of this scaffold, researchers should observe the following SAR rules:
-
N4-Substitution: The terminal nitrogen (N4) of the thiosemicarbazone chain is critical.[3] Adding bulky hydrophobic groups (e.g., ethyl, phenyl) at N4 increases membrane permeability and often enhances cytotoxicity compared to the unsubstituted parent.
-
Electronic Effects: The para-dimethylamino group is a strong electron donor. This increases the electron density on the sulfur atom, enhancing its metal-chelating affinity. Replacing this with an electron-withdrawing group (e.g., -NO2) typically reduces potency.
-
Metal Center: Complexation with Copper (Cu) generally yields the highest cytotoxicity due to favorable redox potentials for ROS generation. Nickel (Ni) complexes are often more genotoxic (DNA damaging) but less cytotoxic overall.
References
-
Benchchem. (2025).[4] 4-(Dimethylamino)benzaldehyde Thiosemicarbazone: Mechanism and Properties.Link
-
Malki, et al. (2015).[5] Anticancer effect of novel thiosemicarbazide derivatives through targeting JNK signaling in MCF-7 cells.[5] Breast Cancer Research.[5] Link
-
Richardson, D.R. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments.[3] NIH PubMed. Link
-
MDPI Pharmaceuticals. (2023). Antiproliferative Activity and DNA Interaction Studies of N4,N4-Dimethylated Thiosemicarbazone Derivatives.Link
-
ResearchGate. (2025). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.Link
Sources
- 1. 4-(Dimethylamino)benzaldehyde thiosemicarbazone | C10H14N4S | CID 6436743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes | MDPI [mdpi.com]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. journal.waocp.org [journal.waocp.org]
Benchmarking Analytical Reliability: Inter-Laboratory Validation of 4-(Dimethylamino)benzenecarbothioamide Assays
Executive Summary: The Thioamide Challenge
4-(Dimethylamino)benzenecarbothioamide (also known as 4-dimethylaminothiobenzamide) represents a critical scaffold in the synthesis of antitubercular agents and heterocyclic compounds. However, its quantification is notoriously prone to inter-laboratory variance. The thioamide moiety is susceptible to oxidative desulfurization (converting to the corresponding amide or nitrile) and tautomeric shifts (thione-thiol), leading to significant discrepancies in potency assignment and purity analysis.
This guide moves beyond standard textbook validation.[1] It provides a field-tested framework for harmonizing assays across multiple sites, focusing on the specific physicochemical behaviors of this molecule.
Comparative Technology Matrix
To achieve inter-laboratory concordance, one must first select the appropriate analytical vehicle. The following table contrasts the three primary methodologies used for this analyte.
| Feature | HPLC-DAD (Recommended) | LC-MS/MS | UV-Vis Spectrophotometry |
| Primary Utility | Purity profiling & Potency quantification | PK studies & Trace impurity analysis | Quick solubility checks |
| Specificity | High (Resolves degradation products) | Very High (Mass-based ID) | Low (Cannot distinguish Thioamide vs. Amide) |
| Linearity Range | |||
| Inter-Lab Precision | |||
| Throughput | Medium (10-15 min/run) | High (3-5 min/run) | Very High (< 1 min) |
| Major Liability | Requires pH control to prevent peak tailing | Matrix suppression effects | False positives from oxidation products |
Expert Insight: While LC-MS/MS offers superior sensitivity, HPLC-DAD is the robust choice for inter-laboratory validation of raw materials. It offers the best balance of cost, transferability, and the ability to visually flag degradation (desulfurization) via spectral overlay.
The "Gold Standard" Protocol: HPLC-DAD
Note: This protocol is designed to minimize the specific degradation pathways of 4-(dimethylamino)benzenecarbothioamide.
A. System Suitability & Conditions[2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
.-
Why: End-capping reduces interaction between the dimethylamino group and free silanols, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 290 nm (primary) and 254 nm (secondary).
-
Why: The thioamide group conjugated with the dimethylamino ring exhibits a bathochromic shift. 290 nm maximizes signal-to-noise while minimizing solvent cutoff interference.
-
-
Temperature:
(Strictly controlled).-
Why: Thioamide tautomerization rates are temperature-dependent.
-
B. Sample Preparation (Critical Control Point)
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol .
-
Caution: Do not use alkaline diluents; they accelerate hydrolysis to the amide.
-
-
Working Standard: Dilute to
using Mobile Phase A:B (50:50). -
Stability: Inject within 4 hours. If autosampler storage is required, maintain at
and use amber vials to prevent photo-oxidative desulfurization.
Inter-Laboratory Validation Framework (ISO 17025/13528 Alignment)
To validate this assay across multiple labs, a robust Proficiency Testing (PT) scheme is required. The following workflow ensures that variance is attributed to method execution rather than sample inhomogeneity.
Workflow Visualization
The following diagram outlines the logical flow of the inter-laboratory study, from sample generation to statistical Z-score evaluation.
Caption: Figure 1: Proficiency Testing Workflow complying with ISO 13528. Homogeneity testing is the critical gate before distribution.
Statistical Evaluation (The Z-Score)
Participating laboratories are evaluated based on the Z-score (
- : The participant's result.
- : The assigned value (Robust mean of all participants).
- : The standard deviation for proficiency assessment.[2]
Interpretation:
- : Satisfactory (Method is under control).
- : Questionable (Warning signal; check calibration).
- : Unsatisfactory (Action signal; likely degradation or instrumental failure).
Mechanistic Failure Analysis
Why do labs fail this specific assay? The primary culprit is the chemical instability of the thioamide group. If a lab uses an alkaline wash solvent or exposes the sample to light, the molecule degrades.
Degradation Pathway Visualization
Understanding the chemistry is the only way to troubleshoot "Unsatisfactory" Z-scores.
Caption: Figure 2: Primary degradation pathways. High pH leads to Amide formation; Oxidation leads to Nitrile formation.
Troubleshooting Guide
-
Low Recovery: Check the pH of the diluent. If pH > 7, hydrolysis to the amide is rapid. Ensure the autosampler is cooled (
). -
Extra Peaks: A peak at a lower retention time often indicates the Amide derivative (more polar). A peak at a higher retention time often indicates the Nitrile (less polar).
-
Peak Tailing: The dimethylamino group is interacting with silanols. Add 0.1% Triethylamine (TEA) to the mobile phase if using an older column generation, though high-purity silica (Type B) with formic acid is preferred.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
ISO. (2022).[4] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[4] International Organization for Standardization.[5] [Link]
-
Kósa, C., et al. (2012).[6] Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid. ResearchGate.[7] [Link]
-
Chalmers, B. A., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.[8] National Institutes of Health (PMC). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. astaspice.org [astaspice.org]
- 3. database.ich.org [database.ich.org]
- 4. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 5. labsert.com [labsert.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-(Dimethylamino)benzenecarbothioamide
[1]
Executive Summary & Chemical Logic
This guide defines the standard operating procedure (SOP) for the disposal of 4-(Dimethylamino)benzenecarbothioamide (CAS: 1134-94-7).[1]
The Scientific Reality: Thioamides are chemically distinct from their amide counterparts due to the weak
Critical Safety Directive:
-
NO OXIDIZERS: Unlike standard organic waste, thioamides must never be mixed with strong oxidizing agents (e.g., nitric acid, bleach, peroxides).[1] Inadvertent oxidation can lead to rapid exothermic excursions and the generation of toxic sulfur oxides (
). -
NO ACIDS: Acidification of thioamides, particularly in the presence of moisture, risks the evolution of Hydrogen Sulfide (
), a highly toxic gas.
Hazard Assessment & Physical Properties
Before initiating disposal, verify the material against the following profile to ensure correct waste stream classification.
| Parameter | Specification | Operational Implication |
| Chemical Name | 4-(Dimethylamino)benzenecarbothioamide | Also known as 4-(Dimethylamino)thiobenzamide |
| CAS Number | 1134-94-7 | Use this for waste tagging/manifests |
| Molecular Formula | Contains Nitrogen and Sulfur (High BTU waste) | |
| Physical State | Yellow Crystalline Solid | Dust hazard; requires particulate respiratory protection |
| Primary Hazards | Acute Toxicity (Oral), Irritant | Toxic if swallowed; causes serious eye damage |
| Incompatibilities | Strong Oxidizers, Acids | DO NOT MIX in general organic waste streams containing these |
| Decomposition | Must be incinerated with scrubber systems |
Operational Disposal Protocol
A. Solid Waste (Pure Substance)
For expired reagents or synthesis byproducts in solid form.
-
Containment: Do not dissolve the solid for the sake of disposal. Keep it in its original state to minimize volume and solvent load.
-
Primary Packaging: Place the material in a chemically resistant high-density polyethylene (HDPE) wide-mouth jar or double-bag using thick (minimum 2 mil) polyethylene bags.
-
Odor Control: Thioamides often carry a stench. Seal the primary container with Parafilm or tape to prevent sulfurous odor leakage into the lab environment.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "4-(Dimethylamino)thiobenzamide"
-
Hazard Checkbox: Toxic, Irritant.
-
Special Note: Write "Contains Sulfur - NO OXIDIZERS" clearly on the tag.[1]
-
B. Liquid Waste (Solutions/Mother Liquor)
For reaction mixtures or dissolved waste.
-
Segregation: Ensure the waste solvent stream is compatible.
-
Safe Solvents: Ethanol, Methanol, Dichloromethane, Ethyl Acetate.
-
Unsafe Solvents: Any acidic aqueous streams or oxidizing mixtures.
-
-
pH Check: Verify the pH of the solution is neutral to slightly alkaline (pH 7–9). If acidic, carefully neutralize with saturated Sodium Bicarbonate (
) before adding to the waste container to prevent formation. -
Container: Use an amber glass or HDPE carboy.
-
Venting: Use a vented cap (Safety Waste Cap) if available, as minor decomposition can generate gas pressure over time.
Visual Workflow: Decision Logic
The following diagram outlines the decision process for disposing of this specific thioamide to ensure segregation from incompatible streams.
Figure 1: Decision tree for the safe segregation and packaging of thioamide waste streams.
Emergency Procedures (Spill Management)
In the event of a spill, do not use standard "chemical spill kits" without verifying the absorbent material.
-
PPE Required: Nitrile gloves (double gloved), safety goggles, and a N95 or P100 particulate respirator (if solid dust is present).
-
Solid Spill:
-
Do NOT sweep dry dust (creates aerosols).
-
Cover the spill with a damp paper towel or inert absorbent pads to suppress dust.
-
Scoop material into a waste container.[3]
-
-
Liquid Spill:
-
Absorb with Vermiculite or Sand .
-
PROHIBITED: Do not use "Bleach" or oxidizing spill neutralizers.[1] This will cause a violent reaction.
-
-
Decontamination: Wash the area with a dilute soap and water solution. Collect the rinsate as hazardous waste.
References
-
Fisher Scientific. (2021). Safety Data Sheet: Thiobenzamide Derivatives. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-(Dimethylamino)thiobenzamide.[1] Retrieved from
-
National Institutes of Health (NIH). (2020). Thioamides: Biosynthesis and Chemical Applications.[1]
-
PubChem. (n.d.). Compound Summary: 4-(Dimethylamino)benzenecarbothioamide.[1] Retrieved from [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
